Product packaging for 4-Methoxy-3,5-dimethylbenzimidamide(Cat. No.:CAS No. 1260836-72-3)

4-Methoxy-3,5-dimethylbenzimidamide

Cat. No.: B2779571
CAS No.: 1260836-72-3
M. Wt: 178.235
InChI Key: DEZFMELUZQNBMY-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethylbenzimidamide is a versatile benzimidamide derivative of interest in medicinal chemistry and organic synthesis. Benzimidamide functional groups are valuable intermediates for the construction of nitrogen-containing heterocycles, a common scaffold in many active pharmaceutical ingredients (APIs). The methoxy and dimethyl substituents on the benzene ring influence the compound's electron distribution and steric profile, which can be critical for modulating its reactivity and binding affinity in molecular design . This compound serves as a crucial building block in research, particularly for synthesizing novel compounds and studying structure-activity relationships (SAR). It is offered with guaranteed high purity and quality, suitable for advanced laboratory applications. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O B2779571 4-Methoxy-3,5-dimethylbenzimidamide CAS No. 1260836-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3,5-dimethylbenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5H,1-3H3,(H3,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZFMELUZQNBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-Methoxy-3,5-dimethylbenzimidamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 4-Methoxy-3,5-dimethylbenzimidamide, a potentially valuable building block in medicinal chemistry and drug development. The protocol outlines a two-stage process, commencing with the synthesis of the key intermediate, 4-Methoxy-3,5-dimethylbenzonitrile, followed by its conversion to the target benzimidamide via the Pinner reaction. This guide includes detailed experimental procedures, tabulated quantitative data, and workflow visualizations to ensure clarity and reproducibility in a research setting.

I. Synthetic Strategy Overview

The synthesis of this compound is approached in two distinct stages. The first stage focuses on the preparation of the benzonitrile intermediate, starting from the commercially available 4-hydroxy-3,5-dimethylbenzaldehyde. This involves the conversion of the aldehyde functionality to a nitrile, followed by the methylation of the phenolic hydroxyl group.

The second stage employs the classical Pinner reaction to transform the nitrile group of 4-Methoxy-3,5-dimethylbenzonitrile into the desired imidamide functionality. This involves the formation of an intermediate imidate salt, which is subsequently treated with ammonia to yield the final product.

G cluster_0 Stage 1: Synthesis of 4-Methoxy-3,5-dimethylbenzonitrile cluster_1 Stage 2: Synthesis of this compound A 4-Hydroxy-3,5-dimethylbenzaldehyde B 4-Hydroxy-3,5-dimethylbenzonitrile A->B Nitrile Formation C 4-Methoxy-3,5-dimethylbenzonitrile B->C Methylation D 4-Methoxy-3,5-dimethylbenzonitrile E Ethyl 4-methoxy-3,5-dimethylbenzimidate hydrochloride (Pinner Salt) D->E Pinner Reaction (HCl, Ethanol) F This compound E->F Ammonolysis

Caption: Overall synthetic workflow.

II. Experimental Protocols and Data

Stage 1: Synthesis of 4-Methoxy-3,5-dimethylbenzonitrile

Step 1a: Synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile

This procedure outlines the conversion of 4-hydroxy-3,5-dimethylbenzaldehyde to 4-hydroxy-3,5-dimethylbenzonitrile.

Experimental Protocol:

  • To a solution of 4-hydroxy-3,5-dimethylbenzaldehyde (1 equivalent) in a suitable solvent such as formic acid, add hydroxylamine hydrochloride (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 4-hydroxy-3,5-dimethylbenzonitrile.

ParameterValue
Starting Material4-Hydroxy-3,5-dimethylbenzaldehyde
Key ReagentHydroxylamine Hydrochloride
SolventFormic Acid
Reaction TemperatureReflux
Reaction Time2-4 hours (TLC monitored)
Work-upPrecipitation in ice-water
Product4-Hydroxy-3,5-dimethylbenzonitrile
Typical Yield85-95%
Purity>98% (by HPLC)

Step 1b: Synthesis of 4-Methoxy-3,5-dimethylbenzonitrile

This procedure details the methylation of the hydroxyl group of 4-hydroxy-3,5-dimethylbenzonitrile.

Experimental Protocol:

  • Suspend 4-hydroxy-3,5-dimethylbenzonitrile (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone.

  • Add methyl iodide (1.2 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 4-Methoxy-3,5-dimethylbenzonitrile.

ParameterValue
Starting Material4-Hydroxy-3,5-dimethylbenzonitrile
Key ReagentsMethyl Iodide, Potassium Carbonate
SolventAcetone
Reaction TemperatureReflux
Reaction Time4-6 hours
Work-upFiltration and concentration
Product4-Methoxy-3,5-dimethylbenzonitrile
Typical Yield90-98%
Purity>99% (by HPLC)
Stage 2: Synthesis of this compound (Pinner Reaction)

This stage describes the conversion of the synthesized benzonitrile to the target benzimidamide.

G A Dissolve 4-Methoxy-3,5-dimethylbenzonitrile in anhydrous ethanol B Cool to 0°C A->B C Bubble anhydrous HCl gas through the solution B->C D Stir at 0°C until precipitation of Pinner salt is complete C->D E Isolate Pinner salt by filtration D->E F Suspend Pinner salt in ethanolic ammonia E->F G Stir at room temperature F->G H Monitor reaction by TLC G->H I Filter off ammonium chloride H->I J Concentrate filtrate I->J K Purify by recrystallization J->K L This compound K->L

Caption: Experimental workflow for the Pinner reaction.

Step 2a: Formation of Ethyl 4-methoxy-3,5-dimethylbenzimidate hydrochloride (Pinner Salt)

Experimental Protocol:

  • Dissolve 4-Methoxy-3,5-dimethylbenzonitrile (1 equivalent) in anhydrous ethanol (excess) in a flame-dried, three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.

  • Cool the solution to 0°C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and the temperature should be maintained at or below 5°C.

  • Continue passing HCl gas until the solution is saturated and a precipitate of the imidate hydrochloride (Pinner salt) begins to form.

  • Seal the flask and stir the mixture at 0°C for 12-24 hours, or until TLC analysis indicates the consumption of the starting nitrile.

  • Collect the precipitated Pinner salt by filtration under a nitrogen atmosphere.

  • Wash the salt with cold, anhydrous diethyl ether and dry under vacuum.

ParameterValue
Starting Material4-Methoxy-3,5-dimethylbenzonitrile
Key ReagentsAnhydrous Ethanol, Anhydrous Hydrogen Chloride
SolventAnhydrous Ethanol
Reaction Temperature0-5°C
Reaction Time12-24 hours
Work-upFiltration and washing with diethyl ether
ProductEthyl 4-methoxy-3,5-dimethylbenzimidate hydrochloride
Typical Yield75-85%
PurityUsed directly in the next step

Step 2b: Conversion to this compound

Experimental Protocol:

  • Suspend the freshly prepared ethyl 4-methoxy-3,5-dimethylbenzimidate hydrochloride (1 equivalent) in a saturated solution of ammonia in ethanol.

  • Stir the suspension at room temperature for 6-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated ammonium chloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to afford the pure benzimidamide.

ParameterValue
Starting MaterialEthyl 4-methoxy-3,5-dimethylbenzimidate hydrochloride
Key ReagentEthanolic Ammonia
SolventEthanol
Reaction TemperatureRoom Temperature
Reaction Time6-12 hours
Work-upFiltration and concentration
ProductThis compound
Typical Yield60-75%
Purity>98% (after recrystallization)

III. Safety Considerations

  • Hydrogen Chloride Gas: Anhydrous HCl is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Methyl Iodide: Methyl iodide is a toxic and carcinogenic substance. It should be handled with extreme care in a fume hood.

  • Anhydrous Conditions: The Pinner reaction requires strictly anhydrous conditions. All glassware should be flame-dried, and anhydrous solvents must be used to prevent the hydrolysis of the intermediate Pinner salt.

  • Pressure: The generation of HCl gas can lead to a build-up of pressure. Ensure that the reaction setup is not a closed system and is properly vented.

This guide provides a robust and detailed protocol for the synthesis of this compound. Researchers are advised to adapt and optimize the reaction conditions based on their specific laboratory settings and available analytical instrumentation.

Physicochemical Properties of 4-Methoxy-3,5-dimethylbenzimidamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature and database searches did not yield specific experimental data for the physicochemical properties of 4-Methoxy-3,5-dimethylbenzimidamide. This guide therefore provides a comprehensive overview of the standard experimental protocols used to determine these properties for closely related aromatic benzimidamide compounds. The information presented is intended to serve as a methodological reference for researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule belonging to the benzimidamide class of compounds. The physicochemical properties of such molecules are critical determinants of their behavior in biological systems, influencing their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Understanding these properties is paramount for early-stage drug discovery and development. This technical guide outlines the standard experimental methodologies for determining key physicochemical parameters: pKa, lipophilicity (logP/logD), solubility, and melting point.

Physicochemical Properties: Data Presentation

While specific data for this compound is unavailable, the following table illustrates how such quantitative data would be structured for a comprehensive comparison.

Physicochemical PropertyExperimental ValueMethodConditions
pKa Data not availablePotentiometric Titration25°C, 0.15 M KCl
logP Data not availableShake-Flask Methodn-Octanol/Water, 25°C
Aqueous Solubility Data not availableHPLC-UVpH 7.4, 25°C
Melting Point (°C) Data not availableCapillary Method1°C/min heating rate

Experimental Protocols

This section details the standard experimental procedures for determining the key physicochemical properties of aromatic benzimidamides.

Determination of pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a compound at a given pH. Amidines are basic compounds, and their pKa is typically determined by potentiometric titration.

Methodology: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of the test compound is dissolved in a suitable co-solvent (e.g., methanol or DMSO) and then diluted with water to a known concentration (typically 1-10 mM). The ionic strength of the solution is adjusted, usually with 0.15 M KCl, to mimic physiological conditions.

  • Titration: The solution is placed in a thermostatted vessel at 25°C and titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as the titrant is added incrementally.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate results, the data can be analyzed using specialized software that fits the titration curve to the Henderson-Hasselbalch equation.

experimental_workflow_pka cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis start Weigh Compound dissolve Dissolve in Co-solvent start->dissolve dilute Dilute with Water & Adjust Ionic Strength dissolve->dilute titrate Titrate with Standard Acid dilute->titrate monitor Monitor pH titrate->monitor plot Plot Titration Curve monitor->plot determine_pka Determine pKa plot->determine_pka

Figure 1: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (logP/logD)

Lipophilicity is a measure of a compound's ability to partition between a lipid and an aqueous phase. It is a critical parameter for predicting membrane permeability and overall ADMET properties. The partition coefficient (logP) is used for non-ionizable compounds, while the distribution coefficient (logD) is used for ionizable compounds at a specific pH.[1]

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by vigorous mixing, followed by separation.

  • Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a set period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The logP or logD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[2]

experimental_workflow_logp cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis saturate Saturate n-Octanol & Aqueous Buffer dissolve Dissolve Compound in One Phase saturate->dissolve shake Shake Phases to Equilibrium dissolve->shake centrifuge Centrifuge to Separate Phases shake->centrifuge measure Measure Concentration in Each Phase (HPLC-UV) centrifuge->measure calculate Calculate logP/logD measure->calculate experimental_workflow_solubility cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis add_excess Add Excess Solid to Buffer equilibrate Agitate to Equilibrium add_excess->equilibrate separate Filter or Centrifuge equilibrate->separate quantify Quantify by HPLC-UV separate->quantify experimental_workflow_melting_point cluster_prep Preparation cluster_measurement Measurement cluster_observation Observation pack_capillary Pack Capillary Tube place_in_apparatus Place in Apparatus pack_capillary->place_in_apparatus heat_slowly Heat at Controlled Rate place_in_apparatus->heat_slowly record_range Record Melting Range heat_slowly->record_range

References

Navigating the Synthesis and Bioactivity of Substituted Benzimidazoles: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: An initial search for the specific compound 4-Methoxy-3,5-dimethylbenzimidamide and its corresponding CAS number did not yield any direct results in publicly available chemical databases. This suggests that it may be a novel or less-documented compound. Therefore, this technical guide will provide an in-depth overview of the synthesis, biological activities, and relevant experimental protocols for the broader class of substituted benzimidazole derivatives, with a focus on methoxy- and dimethyl-substituted analogues, to provide a relevant and comprehensive resource for researchers, scientists, and drug development professionals.

Synthesis of Substituted Benzimidazoles

The synthesis of the benzimidazole scaffold is a well-established area of organic chemistry, with numerous methods available for the construction of this heterocyclic ring system. A common and effective approach involves the condensation of an o-phenylenediamine with an aldehyde. This reaction can be facilitated by various catalysts and reaction conditions, often in a one-pot synthesis, which is efficient in terms of time and resources.[1][2]

General Experimental Protocol: One-Pot Synthesis of 2-Substituted Benzimidazoles

This protocol describes a general method for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and various aldehydes.

Materials:

  • o-phenylenediamine derivative

  • Substituted aldehyde

  • Catalyst (e.g., ZnFe₂O₄, H₂O₂/HCl)[1][2]

  • Solvent (e.g., acetonitrile, ethanol)[2]

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle or water bath

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

  • Recrystallization solvent

Procedure:

  • In a round bottom flask, dissolve the o-phenylenediamine derivative (1 mmol) and the substituted aldehyde (1 mmol) in the chosen solvent (10 mL).

  • Add the catalyst (e.g., 10 mol%) to the reaction mixture.

  • The reaction mixture is then stirred at room temperature or heated to reflux (e.g., 70°C) for a specified time (typically ranging from 30 minutes to a few hours).[1]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a suitable solvent.

  • If no precipitate forms, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from an appropriate solvent to yield the pure 2-substituted benzimidazole.

This versatile method allows for the synthesis of a wide array of benzimidazole derivatives by varying the substituents on both the o-phenylenediamine and the aldehyde starting materials.[2]

Below is a generalized workflow for the synthesis of substituted benzimidazoles.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products o-phenylenediamine o-phenylenediamine derivative Condensation Condensation o-phenylenediamine->Condensation Aldehyde Substituted aldehyde Aldehyde->Condensation Benzimidazole Substituted benzimidazole Condensation->Benzimidazole

Caption: General workflow for the synthesis of substituted benzimidazoles.

Biological Activities of Substituted Benzimidazoles

Benzimidazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. These activities include antiproliferative, antioxidative, antibacterial, and antifungal properties.[3][4] The specific activity and potency are highly dependent on the nature and position of the substituents on the benzimidazole core.

Quantitative Data on Biological Activities

The following table summarizes the in vitro biological activities of several methoxy- and/or hydroxy-substituted N-benzimidazole-derived carboxamides.

Compound IDSubstituentsTarget Cell Line/OrganismActivityIC₅₀ / MIC (µM)Reference
10 2-hydroxy-4-methoxy, N-isobutylMCF-7 (Breast Cancer)Antiproliferative2.2[3]
10 2-hydroxy-4-methoxy, N-isobutylHeLa (Cervical Cancer)Antiproliferative4.4[3]
12 2-hydroxy-4-methoxy, N-methylMCF-7 (Breast Cancer)Antiproliferative3.1[3]
8 two hydroxy and one methoxy groupE. faecalisAntibacterial8[3]

Potential Mechanism of Action and Signaling Pathways

The diverse biological effects of benzimidazole derivatives stem from their ability to interact with various biological targets. In cancer, for instance, some benzimidazoles have been shown to interfere with key signaling pathways that regulate cell growth, proliferation, and survival. One such critical pathway is the PI3K/AKT/mTOR pathway, which is often dysregulated in many human cancers.[5]

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway and a hypothetical point of inhibition by a benzimidazole derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Inhibitor Benzimidazole Derivative Inhibitor->AKT Inhibits

Caption: PI3K/AKT/mTOR signaling pathway with hypothetical inhibition by a benzimidazole derivative.

References

In-depth Technical Guide: Theoretical Mechanism of Action of 4-Methoxy-3,5-dimethylbenzimidamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of publicly available scientific literature and chemical databases did not yield specific information regarding the synthesis, biological activity, or mechanism of action of the compound "4-Methoxy-3,5-dimethylbenzimidamide." The following guide is therefore based on the known pharmacological activities of the broader chemical classes to which this molecule belongs: benzimidazoles and benzamidines. The proposed mechanisms are theoretical and would require experimental validation for this specific compound.

Introduction to the Benzimidazole and Benzamidine Scaffolds

The chemical structure of this compound contains a core benzimidazole-like scaffold, which is a fusion of benzene and imidazole rings. This heterocyclic system is a prominent feature in a wide array of pharmacologically active compounds.[][2][3] Benzimidazoles are structurally similar to purines, which are fundamental components of nucleic acids, allowing them to interact with various biological targets.[][4] The amidine group (-C(NH)NH2) present in the "imidamide" part of the name is characteristic of benzamidines, which are known for their ability to inhibit proteases.[5][6]

The diverse biological activities of benzimidazole derivatives include antimicrobial, antiviral, anticancer, anti-inflammatory, antihypertensive, and anticoagulant effects.[][2][3] The specific substitutions on the benzimidazole ring system play a crucial role in determining the compound's therapeutic action.[2]

Postulated Mechanisms of Action

Based on the activities of related compounds, the theoretical mechanism of action for this compound could involve one or more of the following pathways.

Inhibition of Serine Proteases

The benzamidine moiety is a well-established pharmacophore for the inhibition of serine proteases such as trypsin and thrombin.[5][6] Benzamidine acts as a reversible competitive inhibitor, binding to the active site of these enzymes and preventing the cleavage of their natural substrates.[5]

  • Thrombin Inhibition: Several substituted benzimidazole derivatives have been shown to possess anticoagulant activity through the inhibition of thrombin (factor IIa), a key serine protease in the coagulation cascade.[] By inhibiting thrombin, these compounds can prevent the conversion of fibrinogen to fibrin, thus impeding blood clot formation.

Proposed Signaling Pathway: Anticoagulation

Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Clot Formation Clot Formation Fibrin->Clot Formation 4-MDB 4-Methoxy-3,5- dimethylbenzimidamide 4-MDB->Thrombin cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus) Inoculation Inoculation of Plates with Bacteria and 4-MDB Bacterial_Culture->Inoculation Compound_Stock 4-MDB Stock Solution Serial_Dilution Serial Dilution of 4-MDB Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (e.g., 37°C, 24h) Inoculation->Incubation MIC_Determination Determination of MIC (Minimum Inhibitory Concentration) Incubation->MIC_Determination

References

An In-depth Technical Guide to 4-Methoxy-3,5-dimethylbenzimidamide: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3,5-dimethylbenzimidamide, its structural analogs, and derivatives. It details the synthetic pathways for the core molecule and related compounds, presents quantitative biological activity data, and outlines detailed experimental protocols for key reactions. Furthermore, this guide illustrates relevant biological signaling pathways and experimental workflows using Graphviz diagrams, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Benzimidamide and its derivatives represent a class of compounds with significant therapeutic potential, acting on a variety of biological targets. The core structure, characterized by a phenyl ring bearing an amidine group, serves as a versatile scaffold for the design of enzyme inhibitors and receptor modulators. The specific substitution pattern of a methoxy group at the 4-position and two methyl groups at the 3- and 5-positions of the benzene ring is anticipated to influence the molecule's steric and electronic properties, thereby affecting its biological activity and pharmacokinetic profile. This guide focuses on the synthesis, potential biological activities, and experimental methodologies related to this compound and its analogs.

Synthesis of this compound and Analogs

The synthesis of this compound can be achieved through a multi-step process commencing from commercially available precursors. A plausible synthetic route is outlined below, followed by detailed experimental protocols for each key transformation.

Proposed Synthetic Pathway

A logical synthetic approach to the target compound, this compound hydrochloride, starts from 3,5-dimethyl-4-hydroxybenzaldehyde. The synthesis involves four key steps:

  • Methylation of the hydroxyl group to yield 4-methoxy-3,5-dimethylbenzaldehyde.

  • Conversion of the aldehyde to the corresponding nitrile, 4-methoxy-3,5-dimethylbenzonitrile.

  • Pinner reaction of the nitrile to form the methyl imidate hydrochloride salt.

  • Ammonolysis of the imidate to produce the final benzimidamide hydrochloride.

Synthetic_Pathway A 3,5-Dimethyl-4-hydroxybenzaldehyde B 4-Methoxy-3,5-dimethylbenzaldehyde A->B Methylation C 4-Methoxy-3,5-dimethylbenzonitrile B->C Nitrile Formation D Methyl 4-methoxy-3,5-dimethylbenzimidate HCl C->D Pinner Reaction E This compound HCl D->E Ammonolysis

Figure 1: Proposed synthetic pathway for this compound HCl.
Experimental Protocols

Principle: The phenolic hydroxyl group of 3,5-dimethyl-4-hydroxybenzaldehyde is methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

Detailed Protocol:

  • To a solution of 3,5-dimethyl-4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃, 1.5-2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add dimethyl sulfate (CH₃)₂SO₄ (1.2-1.5 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford 4-methoxy-3,5-dimethylbenzaldehyde.

Principle: The aldehyde is converted to an oxime, which is then dehydrated to the corresponding nitrile. This can often be performed as a one-pot synthesis.

Detailed Protocol:

  • To a solution of 4-methoxy-3,5-dimethylbenzaldehyde (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or formic acid, add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1-1.5 equivalents).

  • Add a dehydrating agent or a catalyst that facilitates both oxime formation and subsequent dehydration. Anhydrous ferrous sulfate in DMF under reflux is one reported method for similar transformations.

  • Heat the reaction mixture under reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude nitrile by recrystallization or column chromatography.

Principle: The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt.

Detailed Protocol:

  • Cool a solution of 4-methoxy-3,5-dimethylbenzonitrile (1 equivalent) in anhydrous methanol (excess) to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride (HCl) gas through the solution while maintaining the temperature at 0 °C. Alternatively, a solution of HCl in an anhydrous solvent like cyclopentyl methyl ether (CPME) can be used.

  • Continue the reaction at low temperature (0-5 °C) for several hours to overnight, during which the product will precipitate as a white solid.

  • Collect the precipitated methyl 4-methoxy-3,5-dimethylbenzimidate hydrochloride by filtration.

  • Wash the solid with cold, anhydrous diethyl ether and dry it under vacuum.

Pinner_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Nitrile 4-Methoxy-3,5-dimethylbenzonitrile IceBath Cool to 0°C Nitrile->IceBath Methanol Anhydrous Methanol Methanol->IceBath HCl_gas Bubble dry HCl gas IceBath->HCl_gas Stir Stir at 0-5°C HCl_gas->Stir Filter Filter Precipitate Stir->Filter Wash Wash with Et₂O Filter->Wash Dry Dry under Vacuum Wash->Dry Product Methyl 4-methoxy-3,5-dimethylbenzimidate HCl Dry->Product

Figure 2: Experimental workflow for the Pinner reaction.

Principle: The imidate hydrochloride is treated with ammonia to yield the corresponding amidine hydrochloride.

Detailed Protocol:

  • Suspend the methyl 4-methoxy-3,5-dimethylbenzimidate hydrochloride (1 equivalent) in a solution of ammonia in methanol (e.g., 7N NH₃ in MeOH).

  • Stir the suspension at room temperature for several hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting solid is this compound hydrochloride, which can be further purified by recrystallization if necessary.

Biological Activities and Signaling Pathways of Benzimidamide Analogs

While specific biological data for this compound is not extensively reported in the public domain, the broader class of benzimidamide derivatives has been investigated for a range of therapeutic applications. Many of their biological effects stem from their ability to act as competitive inhibitors of enzymes, particularly proteases.

Serine Protease Inhibition

Benzamidines are well-known reversible, competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[1][2][3] The positively charged amidinium group mimics the side chains of arginine and lysine, allowing it to bind to the S1 specificity pocket of these enzymes.[2]

Serine_Protease_Inhibition S1_pocket S1 Pocket (negatively charged) Amidine Amidinium Group (positively charged) Amidine->S1_pocket Electrostatic Interaction Aryl_scaffold Aryl Scaffold Aryl_scaffold->S1_pocket Hydrophobic/ Van der Waals Interactions

Figure 3: Benzimidamide binding to a serine protease active site.

The inhibition of these proteases can have significant physiological effects, including anticoagulation (thrombin inhibition) and modulation of fibrinolysis (plasmin inhibition).

BACE1 Inhibition

Certain substituted benzimidamides have been identified as potential inhibitors of Beta-secretase 1 (BACE1), an aspartic protease that is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease.[4] The benzimidamide moiety in these inhibitors is proposed to interact with the catalytic aspartate residues in the active site of BACE1.

BACE1_Inhibition_Pathway cluster_pathway Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Peptides APP->Abeta Cleavage by BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase Plaques Amyloid Plaques Abeta->Plaques Aggregation AD Alzheimer's Disease Pathogenesis Plaques->AD Benzimidamide Benzimidamide Inhibitor Benzimidamide->BACE1 Inhibits

Figure 4: Inhibition of the amyloidogenic pathway by BACE1 inhibitors.

Quantitative Data on Benzimidamide Analogs

The following table summarizes the inhibitory activity of a series of 3,5-disubstituted benzimidamide derivatives against BACE1, as reported in the literature.[4] This data provides a preliminary structure-activity relationship (SAR) for this class of compounds.

Compound IDR1R2BACE1 IC₅₀ (μM)
6a HH> 50
6b FH12.5
6c ClH8.7
6d BrH3.35
6e IH4.2
6f CH₃H21.3
6g OCH₃H> 50
6h FF6.8

Table 1: BACE1 inhibitory activity of 3,5-disubstituted benzimidamide analogs.[4]

Conclusion

This technical guide has provided a detailed overview of the synthesis and potential biological activities of this compound and its structural analogs. The proposed synthetic routes are based on established chemical transformations, and detailed protocols have been provided to facilitate their implementation in a laboratory setting. While specific biological data for the core molecule is limited, the known activities of related benzimidamide derivatives, particularly as protease inhibitors, suggest promising avenues for future research. The information and diagrams presented herein serve as a valuable resource for scientists and researchers engaged in the design and development of novel therapeutic agents based on the benzimidamide scaffold. Further investigation into the biological effects and mechanism of action of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

In Silico Modeling of 4-Methoxy-3,5-dimethylbenzimidamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific in silico modeling studies have been published for 4-Methoxy-3,5-dimethylbenzimidamide. This guide provides a comprehensive overview of the computational methodologies and potential interaction data based on studies of structurally related benzimidamide and benzimidazole derivatives. The protocols and data presented herein are intended to serve as a foundational resource for researchers initiating in silico investigations of this compound.

Introduction

This compound is a small molecule of interest in medicinal chemistry due to its benzimidamide core, a scaffold known for a wide range of biological activities. In silico modeling plays a pivotal role in modern drug discovery by enabling the prediction of molecular interactions, pharmacokinetic properties, and potential biological targets, thereby accelerating the identification and optimization of lead compounds. This technical guide outlines the common computational approaches applicable to the study of this compound, including virtual screening, molecular docking, and molecular dynamics simulations.

Potential Biological Targets for Benzimidamide and Benzimidazole Scaffolds

Computational and experimental studies on compounds structurally related to this compound have identified several potential biological targets across various therapeutic areas. These include:

  • Enzymes:

    • Epidermal Growth Factor Receptor (EGFR) kinase domain

    • Bacterial DNA Gyrase B

    • Glucosamine-6-phosphate synthase

    • N-myristoyltransferase

    • α-amylase

    • Cytochrome P450 enzymes (e.g., CYP1B1)

    • Poly(ADP-ribose) polymerase (PARP-1)

  • Viral Proteins:

    • SARS-CoV-2 Main Protease (Mpro)

  • Receptor Tyrosine Kinases:

    • FMS-like tyrosine kinase 3 (FLT3)

In Silico Modeling Workflows

A typical computational drug discovery pipeline for a novel compound like this compound would involve a series of steps from broad, high-throughput screening to more detailed, computationally intensive simulations.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.

G cluster_0 Library Preparation cluster_1 Target Preparation cluster_2 Screening cluster_3 Hit Selection lib_prep Chemical Library (e.g., ZINC, Enamine REAL) filter Filtering (Lipinski's Rule of Five, ADMET) lib_prep->filter docking High-Throughput Virtual Screening (Molecular Docking) filter->docking pdb Select Target Protein (e.g., from PDB) prep_target Prepare Receptor (Add hydrogens, assign charges) pdb->prep_target prep_target->docking scoring Scoring and Ranking docking->scoring hit_selection Hit Identification scoring->hit_selection visual_inspection Visual Inspection of Poses hit_selection->visual_inspection experimental_validation experimental_validation visual_inspection->experimental_validation Experimental Validation

Caption: A typical workflow for virtual screening to identify potential hits from large chemical libraries.

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

G ligand_prep Ligand Preparation (3D structure generation, energy minimization) docking_run Run Docking Simulation (e.g., AutoDock Vina, GOLD) ligand_prep->docking_run receptor_prep Receptor Preparation (from PDB, remove water, add hydrogens) define_site Define Binding Site (Grid box generation) receptor_prep->define_site define_site->docking_run pose_generation Pose Generation and Scoring docking_run->pose_generation analysis Analysis of Results (Binding energy, interactions) pose_generation->analysis

Caption: A detailed workflow for performing a molecular docking experiment.

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of protein-ligand complexes.

G start_structure Starting Structure (Docked Protein-Ligand Complex) system_setup System Setup (Solvation, Ionization, Force Field Assignment) start_structure->system_setup minimization Energy Minimization system_setup->minimization equilibration System Equilibration (NVT and NPT ensembles) minimization->equilibration production_md Production MD Run (e.g., 100 ns) equilibration->production_md trajectory_analysis Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) production_md->trajectory_analysis free_energy Binding Free Energy Calculation (MM-GBSA/PBSA) trajectory_analysis->free_energy

Navigating the Physicochemical Landscape of 4-Methoxy-3,5-dimethylbenzimidamide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the anticipated solubility and stability of 4-Methoxy-3,5-dimethylbenzimidamide. While specific experimental data for this compound is not publicly available, this whitepaper provides a thorough analysis based on the well-established physicochemical properties of its constituent chemical moieties: the benzimidamide core, a methoxy group, and two dimethyl substituents. This guide also offers detailed, standardized experimental protocols for researchers to determine these critical parameters in their own laboratories.

The development of novel pharmaceutical agents requires a deep understanding of their solubility and stability, as these factors critically influence bioavailability, formulation, and shelf-life. This document serves as a foundational resource for the preclinical assessment of this compound and analogous compounds.

Predicted Physicochemical Properties

The solubility and stability of this compound are dictated by the interplay of its structural components.

Solubility Profile:

The benzimidamide functional group, with its capacity for hydrogen bonding, is expected to confer a degree of polarity to the molecule. Benzamidine, a related compound, is known to be soluble in polar solvents like water and alcohols.[1][2] The presence of the methoxy group, also polar, may further enhance solubility in polar solvents.[3][4] Conversely, the aromatic ring and the two methyl groups introduce lipophilic character, which will contribute to solubility in non-polar organic solvents. The overall solubility in a given solvent will therefore be a balance of these competing influences. It is anticipated that this compound will exhibit moderate solubility in a range of solvents, with increased solubility in acidic aqueous solutions due to the protonation of the basic benzimidamide group.[1]

Stability Profile:

The stability of this compound is primarily influenced by the benzimidamide core. Benzamide and its derivatives can be susceptible to hydrolysis under strong acidic or basic conditions, cleaving the amide bond.[5][6] However, some N-substituted benzamide derivatives have shown considerable stability in dilute aqueous solutions.[5][7] The electron-donating nature of the methoxy and dimethyl groups on the benzene ring may influence the stability of the aromatic system.[8][9][10] The gem-dimethyl effect could also contribute to the conformational stability of the molecule.[11] It is crucial to evaluate the compound's stability across a range of pH values and in the presence of light and oxidizing agents to identify potential degradation pathways.

Quantitative Data Summary

As specific quantitative data for this compound is not available in the public domain, the following tables are presented as templates for researchers to populate with their experimental findings.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water25
Phosphate-Buffered Saline (pH 7.4)25
0.1 N HCl25
0.1 N NaOH25
Ethanol25
Methanol25
Dimethyl Sulfoxide (DMSO)25
Dichloromethane25

Table 2: Stability of this compound under Stress Conditions

ConditionDurationPercent DegradationDegradation Products IdentifiedHalf-life (t½)
0.1 N HCl at 37°C24, 48, 72 hours
0.1 N NaOH at 37°C24, 48, 72 hours
3% H₂O₂ at 25°C24, 48, 72 hours
Photostability (ICH Q1B)1.2 million lux hours
Thermal (60°C)7 days

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various solvents.

Methodology:

  • Preparation: Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the solubility in mg/mL or mol/L.

Protocol 2: Chemical Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent.

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to various stress conditions as outlined in ICH guidelines (e.g., acidic, basic, oxidative, photolytic, and thermal stress).[13][14][15]

  • Time Points: At specified time intervals (e.g., 0, 6, 12, 24 hours), withdraw samples from each condition.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

  • Data Evaluation: Calculate the percentage of degradation and, if possible, determine the degradation kinetics and half-life.

Visualizations

The following diagrams illustrate the experimental workflows described above.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Agitate at constant temperature A->B C Centrifuge to pellet solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Quantify by HPLC E->F Stability_Workflow cluster_stress Application of Stress Conditions A Prepare stock solution of compound B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H2O2) A->D E Photolytic (Light) A->E F Thermal (Heat) A->F G Sample at time points (t=0, t=x, t=y...) B->G C->G D->G E->G F->G H Analyze by stability-indicating HPLC G->H I Quantify parent compound and degradants H->I J Determine degradation kinetics I->J

References

Spectroscopic Data and Analysis of 4-Methoxy-3,5-dimethylbenzimidamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available spectroscopic data (NMR, IR, MS) and detailed experimental protocols specifically for 4-Methoxy-3,5-dimethylbenzimidamide are not readily found in the reviewed scientific literature and chemical databases. The following guide is a template demonstrating the expected format and content for such a technical document, populated with generalized information and methodologies. This document is intended to serve as a framework for researchers and scientists in the event such data becomes available.

Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its structural elucidation and characterization are paramount for understanding its chemical properties and potential applications. This guide outlines the standard spectroscopic techniques used for the characterization of such novel compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables are placeholders for the quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not availableData not availableData not availableData not availableData not available

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not availableData not available

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
Data not availableData not availableData not available

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
Data not availableData not availableData not available

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer, for instance, a Bruker Avance III HD 400 MHz instrument. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two, equipped with an attenuated total reflectance (ATR) accessory. The solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired on a high-resolution mass spectrometer (HRMS), for example, a Thermo Fisher Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer, using electrospray ionization (ESI) in positive ion mode. The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source via direct infusion.

Visualizations

As no specific signaling pathways or complex experimental workflows involving this compound are documented, a generalized workflow for the spectroscopic analysis of a novel chemical compound is presented below.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of a Novel Compound A Compound Synthesis and Purification B Sample Preparation (Dissolution in appropriate solvent) A->B C NMR Spectroscopy (¹H, ¹³C) B->C D IR Spectroscopy B->D E Mass Spectrometry (e.g., ESI-MS) B->E F Data Acquisition C->F D->F E->F G Spectral Interpretation and Structural Elucidation F->G H Data Archiving and Reporting G->H

Caption: General workflow for the spectroscopic analysis of a novel compound.

This diagram illustrates the typical procedural flow, from the initial synthesis of a compound to the final analysis and reporting of its spectroscopic data, which would be applicable to the characterization of this compound.

Methodological & Application

Application Notes and Protocols for 4-Methoxy-3,5-dimethylbenzimidamide Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of biochemical and cell-based assays for the characterization of 4-Methoxy-3,5-dimethylbenzimidamide, a novel benzimidamide derivative. The protocols outlined herein are designed to facilitate the identification of its biological target, the elucidation of its mechanism of action, and the quantification of its potency and efficacy. This guide covers strategies for target identification, primary and secondary assay development, and the analysis of downstream signaling pathways. Detailed experimental workflows and data presentation formats are provided to ensure robust and reproducible results.

Introduction

Benzimidamides are a class of organic compounds that have garnered interest in medicinal chemistry due to their structural similarity to biologically active benzimidazoles. This compound is a novel compound within this class. The development of robust and reliable assays is a critical first step in characterizing its pharmacological profile and assessing its therapeutic potential. This guide provides a strategic framework and detailed protocols for a systematic approach to assay development for this compound.

Target Identification and Validation Strategy

Given that the biological target of this compound is unknown, an initial target identification strategy is paramount. A common approach is to perform a broad screening against a panel of known drug targets, such as kinases, G-protein coupled receptors (GPCRs), and proteases.

Workflow for Target Identification:

compound This compound screening Broad Target Screening (e.g., Kinase Panel, GPCR Panel) compound->screening hit_id Initial Hit Identification screening->hit_id hit_validation Hit Validation (Dose-Response Studies) hit_id->hit_validation target_engagement Target Engagement Assays (e.g., Cellular Thermal Shift Assay) hit_validation->target_engagement downstream Downstream Signaling Analysis target_engagement->downstream conclusion Putative Target Identified downstream->conclusion

Caption: Workflow for identifying the biological target of a novel compound.

Primary Assay: Enzyme Inhibition Assay

Assuming the target identification screen reveals an inhibitory activity against a specific enzyme (e.g., a protein kinase), a primary enzyme inhibition assay can be developed to determine the compound's potency.[1][2]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a generic HTRF assay to measure the inhibition of a protein kinase.

Materials:

  • Kinase enzyme

  • Kinase substrate (e.g., a biotinylated peptide)

  • ATP (Adenosine triphosphate)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)

  • Detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in assay buffer.

  • Enzyme and Substrate Preparation: Dilute the kinase and substrate to their final concentrations in the assay buffer.

  • Assay Plate Setup:

    • Add 2 µL of the compound dilutions to the appropriate wells of the 384-well plate.

    • Add 4 µL of the enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate Reaction: Add 4 µL of the ATP/substrate mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of the Europium-labeled antibody solution.

    • Add 5 µL of the Streptavidin-XL665 solution.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

Data Presentation

The results can be presented as the ratio of the acceptor to donor fluorescence signals. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.

Concentration (µM)HTRF Ratio (665/620)% Inhibition
1000.1595.0
300.2583.3
100.5066.7
31.0033.3
11.406.7
0.31.481.3
0.11.500.0
0 (Control)1.500.0

IC₅₀ Value: [Calculated value] µM

Secondary Assay: Receptor Binding Assay

To confirm direct interaction with the putative target, a receptor binding assay can be performed.[3][4][5] This example assumes the target is a membrane receptor.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the compound for a receptor.[3][6][7]

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., ³H-labeled known antagonist)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EDTA)

  • Wash buffer (ice-cold binding buffer)

  • GF/B filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in binding buffer.

  • Assay Plate Setup:

    • To each well of the filter plate, add 50 µL of binding buffer.

    • Add 25 µL of the compound dilutions.

    • Add 25 µL of the radiolabeled ligand.

    • Add 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.

  • Filtration: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Scintillation Counting:

    • Allow the filters to dry completely.

    • Add 50 µL of scintillation fluid to each well.

    • Seal the plate and count in a microplate scintillation counter.

Data Presentation

The data is analyzed to determine the concentration of the compound that displaces 50% of the radiolabeled ligand (IC₅₀), from which the inhibition constant (Ki) can be calculated.

Compound Conc. (µM)CPM (Counts Per Minute)% Specific Binding
1005002.5
3080017.5
10150050.0
32500100.0
1245097.5
0.32500100.0
0.12500100.0
Total Binding2500100.0
Non-specific Binding4000.0

Ki Value: [Calculated value] µM

Cellular Signaling Pathway Analysis

To understand the functional consequences of target engagement in a cellular context, it is crucial to analyze downstream signaling pathways.[8][9][10]

Hypothetical Signaling Pathway:

Let's hypothesize that this compound inhibits a receptor tyrosine kinase (RTK), which is upstream of the MAPK/ERK pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (Target) Ligand->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Inhibitor->RTK

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocol: Western Blot for Phospho-ERK

This protocol measures the phosphorylation of ERK, a key downstream effector in the MAPK pathway, to assess the compound's cellular activity.

Materials:

  • Cell line expressing the target RTK

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and grow to 80-90% confluency. Treat the cells with varying concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary anti-phospho-ERK antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK antibody as a loading control.

Data Presentation

The band intensities are quantified, and the ratio of phospho-ERK to total-ERK is calculated to determine the effect of the compound on ERK phosphorylation.

Compound Conc. (µM)p-ERK/Total ERK Ratio% Inhibition of Phosphorylation
100.190
30.370
10.640
0.30.910
0.11.00
0 (Control)1.00

Experimental Workflow Diagrams

HTRF Kinase Assay Workflow

start Start add_compound Add Compound to Plate start->add_compound add_enzyme Add Enzyme add_compound->add_enzyme pre_incubate Pre-incubate 15 min add_enzyme->pre_incubate add_atp_sub Add ATP/Substrate pre_incubate->add_atp_sub incubate_rxn Incubate 60 min add_atp_sub->incubate_rxn add_detection Add Detection Reagents incubate_rxn->add_detection incubate_detect Incubate 60 min add_detection->incubate_detect read_plate Read Plate (HTRF) incubate_detect->read_plate end End read_plate->end start Start add_reagents Add Compound, Radioligand, & Membranes start->add_reagents incubate Incubate 2 hours add_reagents->incubate filter_wash Filter and Wash incubate->filter_wash dry_plate Dry Plate filter_wash->dry_plate add_scint Add Scintillation Fluid dry_plate->add_scint count Count CPM add_scint->count end End count->end

References

Application Notes: Investigating 4-Methoxy-3,5-dimethylbenzimidamide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methoxy-3,5-dimethylbenzimidamide is a chemical compound for which specific biological activity and use in cell culture are not extensively documented in publicly available literature. Structurally, it belongs to the benzimidazole and benzamide families. Compounds with these scaffolds have been noted for a variety of biological activities, including anti-proliferative and enzyme-inhibitory effects.[1][2] These application notes provide a generalized framework and representative protocols for researchers and drug development professionals to investigate the potential cytotoxic and anti-proliferative effects of this compound in a cancer cell line model. The protocols outlined below are intended as a starting point and may require optimization for specific cell lines and experimental goals.

Hypothetical Application: Evaluation of Anti-Proliferative Activity in a Cancer Cell Line

Based on the known activities of related benzimidazole and benzamide compounds, a plausible hypothesis is that this compound may exhibit anti-proliferative or cytotoxic effects on cancer cells. The following protocols are designed to test this hypothesis using the human breast cancer cell line MCF-7 as a model system.

Data Presentation: Hypothetical Cytotoxicity Data

The following table represents a potential outcome of a cytotoxicity assay, such as an MTT or WST-1 assay, after treating MCF-7 cells with varying concentrations of this compound for 48 hours. This data would be used to calculate the half-maximal inhibitory concentration (IC50).

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
582.1 ± 6.3
1065.7 ± 4.9
2548.9 ± 5.5
5023.4 ± 3.8
1008.1 ± 2.1

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

  • Cell Line: MCF-7 (human breast adenocarcinoma cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach using Trypsin-EDTA. Resuspend the cells in fresh medium and re-plate at a suitable density.

Protocol 2: Compound Preparation

  • Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Working Solutions: Serially dilute the stock solution in the complete culture medium to achieve the desired final concentrations for the experiments. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5% to avoid solvent-induced toxicity.

Protocol 3: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. MCF-7 Cell Culture cell_seeding 3. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 2. Prepare Compound Stock treatment 4. Treat with Compound compound_prep->treatment cell_seeding->treatment incubation 5. Incubate for 48h treatment->incubation mtt_assay 6. Perform MTT Assay incubation->mtt_assay read_plate 7. Measure Absorbance mtt_assay->read_plate data_analysis 8. Calculate IC50 read_plate->data_analysis

Caption: Workflow for assessing compound cytotoxicity.

hypothetical_pathway Hypothetical Signaling Pathway Inhibition compound This compound pi3k PI3K compound->pi3k Inhibition rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols: Dissolving 4-Methoxy-3,5-dimethylbenzimidamide for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the dissolution of 4-Methoxy-3,5-dimethylbenzimidamide, a benzimidamide derivative, for use in a variety of in vitro studies. Benzimidamide and its related benzimidazole compounds often exhibit poor aqueous solubility, necessitating the use of organic solvents to create stock solutions that can be further diluted in aqueous buffers or cell culture media. This protocol outlines a systematic approach to determine the optimal solvent and to prepare stock solutions suitable for cell-based assays and other in vitro experiments.

Materials and Reagents

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (EtOH), absolute, cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Hanks' Balanced Salt Solution (HBSS), sterile

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block

  • Sterile filters (0.22 µm)

Experimental Protocol: Solubility Testing

Due to the lack of specific solubility data for this compound, a preliminary solubility test is crucial. This will determine the most appropriate solvent for preparing a concentrated stock solution.

Methodology:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into separate sterile microcentrifuge tubes.

  • Add a small, measured volume of the test solvent (e.g., 100 µL of DMSO or Ethanol) to each tube to achieve a high initial concentration (e.g., 10 mg/mL).

  • Vortex the tubes vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect for any undissolved particulate matter.

  • If the compound does not fully dissolve, incrementally add more solvent (e.g., in 50 µL aliquots), vortexing after each addition, until the compound is completely dissolved. Record the final volume.

  • Gentle warming in a water bath (e.g., to 37°C) can be employed to aid dissolution, but be cautious of potential compound degradation.

  • Once a clear solution is obtained, this can be considered your saturated stock solution for that solvent.

  • It is recommended to perform a serial dilution of this stock in the chosen solvent to determine the concentration at which precipitation occurs.

  • Summarize the findings in a table for easy comparison.

Data Presentation: Solubility Test Results

SolventInitial Concentration (mg/mL)Observations (e.g., Clear, Precipitate)Maximum Achieved Concentration (mg/mL)
DMSO10
Ethanol10
PBS1
Cell Culture Medium1

Experimental Protocol: Preparation of Stock Solutions

Based on the solubility test, DMSO is often the solvent of choice for benzimidamide derivatives due to its high solvating power and compatibility with most cell culture assays at low final concentrations (typically ≤ 0.5%).

Methodology:

  • Based on the maximum concentration determined in the solubility test, decide on a convenient stock solution concentration (e.g., 10 mM or 20 mM).

  • Accurately weigh the required amount of this compound.

  • Add the calculated volume of cell culture grade DMSO to achieve the desired stock concentration.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile, light-protected tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term stability.

Data Presentation: Stock Solution Preparation

Desired Stock Concentration (mM)Molecular Weight ( g/mol )Mass of Compound (mg) for 1 mL StockVolume of DMSO (mL)
10[Insert MW][Calculate]1
20[Insert MW][Calculate]1
50[Insert MW][Calculate]1

Note: The molecular weight of this compound needs to be determined from the supplier's information to perform these calculations.

Experimental Protocol: Preparation of Working Solutions

The concentrated stock solution must be diluted to the final working concentration in an aqueous buffer or cell culture medium for in vitro experiments. It is critical to ensure that the compound remains soluble upon dilution and that the final concentration of the organic solvent is not toxic to the cells.

Methodology:

  • Thaw an aliquot of the stock solution at room temperature.

  • Perform a serial dilution of the stock solution into the appropriate aqueous medium (e.g., cell culture medium, HBSS).

  • It is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid and uniform mixing, which minimizes the risk of precipitation.

  • Visually inspect the working solutions for any signs of precipitation. If precipitation occurs, the working concentration is too high, and further dilution of the stock solution is required.

  • The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept to a minimum, typically below 0.5% (v/v), and a vehicle control (medium with the same final concentration of the solvent) must be included in all experiments.

Visualization of Experimental Workflow

The following diagram illustrates the key steps for preparing this compound for in vitro studies.

Dissolution_Protocol cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Gentle Heat add_solvent->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot & Store (-20°C / -80°C) filter->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Serially Dilute in Aqueous Medium thaw->dilute vortex_mix Vortex During Dilution dilute->vortex_mix precip_check Check for Precipitation vortex_mix->precip_check precip_check->dilute Precipitation Occurs (Adjust Dilution) to_assay Use in In Vitro Assay precip_check->to_assay No Precipitation

Caption: Workflow for preparing this compound solutions.

Signaling Pathway Considerations

While the direct signaling pathways affected by this compound are likely under investigation, compounds of the benzimidamide and benzimidazole classes have been shown to interact with a variety of biological targets. For instance, some benzimidazole derivatives are known to have anti-inflammatory properties. A generalized potential mechanism could involve the inhibition of key inflammatory mediators.

Signaling_Pathway compound This compound target Potential Target (e.g., Kinase, Enzyme) compound->target Inhibition downstream Downstream Signaling (e.g., NF-κB, MAPK) target->downstream response Cellular Response (e.g., Reduced Inflammation) downstream->response

Caption: Potential inhibitory signaling pathway of a benzimidamide compound.

Application Notes and Protocols for 4-Methoxy-3,5-dimethylbenzimidamide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

1. Introduction

4-Methoxy-3,5-dimethylbenzimidamide is a small molecule belonging to the benzimidamide class of compounds. The benzimidazole and benzamidine scaffolds are well-established "privileged structures" in medicinal chemistry, known to interact with a variety of enzymes.[1][3][4] Specifically, benzimidazole derivatives have shown significant activity as kinase inhibitors, while benzamidines are classic inhibitors of serine proteases.[1][2][4] Given its structural features, this compound holds potential as an inhibitor of these or other related enzyme families.

2. Potential Mechanisms of Action

  • Kinase Inhibition: The benzimidazole moiety is a common scaffold in kinase inhibitors, often acting as an ATP-competitive inhibitor by binding to the ATP-binding pocket of the kinase.[1][2] The methoxy and dimethyl substitutions on the benzene ring of this compound could contribute to its binding affinity and selectivity for specific kinases.

  • Serine Protease Inhibition: The benzamidine functional group is a known mimic of the guanidinium group of arginine.[4] This allows it to bind to the S1 pocket of trypsin-like serine proteases, which have a conserved aspartate residue at the bottom of this pocket. Therefore, this compound may act as a competitive inhibitor of serine proteases such as trypsin, thrombin, or factor Xa.

3. Potential Therapeutic Applications

Based on the potential enzyme targets, this compound could be investigated for a range of therapeutic applications:

  • Oncology: As a potential kinase inhibitor, it could be explored for its anti-proliferative effects in various cancers.[2]

  • Inflammatory Diseases: Inhibition of certain kinases or proteases involved in inflammatory signaling pathways could make it a candidate for treating inflammatory conditions.[5]

  • Thrombosis: If it demonstrates potent and selective inhibition of coagulation proteases like thrombin or Factor Xa, it could be developed as an anticoagulant.

4. Data Presentation

The following tables provide a template for summarizing key quantitative data that should be generated during the experimental evaluation of this compound.

Table 1: In Vitro Enzyme Inhibition Data

Target EnzymeIC50 (µM)Ki (µM)Mode of Inhibition
Kinase A
Kinase B
Protease X
Protease Y

Table 2: Cellular Activity Data

Cell LineTarget PathwayEC50 (µM)Cytotoxicity (CC50, µM)
Cancer Cell Line 1Proliferation
Inflammatory Cell LineCytokine Release

Table 3: Physicochemical Properties

PropertyValue
Molecular Weight
LogP
Aqueous Solubility (pH 7.4)
Plasma Protein Binding (%)
Microsomal Stability (t1/2, min)

Experimental Protocols

Protocol 1: General In Vitro Enzyme Inhibition Assay (Kinase)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.

  • Materials:

    • Recombinant human kinase

    • Specific peptide substrate

    • ATP (Adenosine triphosphate)

    • This compound (dissolved in DMSO)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add the test compound, kinase, and peptide substrate to the kinase assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Determination of Mode of Inhibition (Michaelis-Menten Kinetics)

  • Objective: To determine if this compound is a competitive, non-competitive, or uncompetitive inhibitor.

  • Materials: Same as Protocol 1.

  • Procedure:

    • Perform the kinase assay with varying concentrations of the substrate (ATP) in the presence of a fixed concentration of this compound (e.g., at its IC50 and 2x IC50).

    • Measure the initial reaction velocities at each substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

    • Analyze the plot:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

Protocol 3: Aqueous Solubility Assessment

  • Objective: To determine the thermodynamic solubility of this compound.

  • Materials:

    • This compound (solid)

    • Phosphate-buffered saline (PBS), pH 7.4

    • DMSO

    • HPLC system

  • Procedure:

    • Add an excess amount of solid this compound to a vial containing PBS (pH 7.4).

    • Shake the vial at room temperature for 24 hours to reach equilibrium.

    • Centrifuge the sample to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.45 µm filter.

    • Quantify the concentration of the dissolved compound in the supernatant using a calibrated HPLC method.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Inhibitor 4-Methoxy-3,5-dimethyl- benzimidamide Inhibitor->Kinase_A Inhibits

Caption: Hypothetical signaling pathway for a receptor tyrosine kinase.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Lead Optimization A Compound Synthesis (this compound) B In Vitro Enzyme Assay (Single Concentration) A->B C Identify 'Hits' B->C D IC50 Determination C->D E Selectivity Profiling (Panel of Related Enzymes) D->E F Mode of Inhibition Studies E->F G Cell-Based Assays F->G H Structure-Activity Relationship (SAR) G->H I ADME/Tox Profiling H->I

Caption: General workflow for enzyme inhibitor discovery.

SAR_Logic cluster_R1 R1 Position (Methoxy) cluster_R2 R2, R3 Positions (Dimethyl) Core Core Scaffold Benzimidamide R1_node R1 OCH3 Core->R1_node R2_R3_node R2, R3 CH3 Core->R2_R3_node Activity Biological Activity (e.g., IC50) R1_node->Activity R2_R3_node->Activity

Caption: Structure-Activity Relationship (SAR) concept.

References

Application Notes and Protocols for the Experimental Use of Methoxybenzimidamide Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, no specific anticancer research data is publicly available for the compound 4-Methoxy-3,5-dimethylbenzimidamide. The following application notes and protocols are based on the published research of structurally related methoxy-substituted benzimidazole and benzamide derivatives and are intended to serve as a general framework for researchers, scientists, and drug development professionals.

Introduction

Benzimidazole and its derivatives are a significant class of heterocyclic compounds that have shown a wide range of pharmacological activities, including anticancer properties.[1][2] The inclusion of methoxy groups on the aromatic rings has been shown in some cases to enhance the cytotoxic effects against various cancer cell lines.[3][4] These compounds are hypothesized to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

This document provides a generalized overview of the potential applications and experimental protocols for evaluating the anticancer properties of novel methoxybenzimidamide derivatives, using data from analogous compounds as a reference.

Data Presentation: In Vitro Cytotoxicity

The primary method for assessing the anticancer potential of a novel compound is to determine its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure.

Table 1: Example IC50 Values of Methoxy-Substituted Benzimidazole/Benzamide Derivatives against Various Human Cancer Cell Lines

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference CompoundIC50 (µM)
Compound 9 MCF-7Breast Adenocarcinoma3.84DoxorubicinNot Reported
Compound 15 MGC-803Gastric Cancer20.475-FU74.39
Compound 15 MFCMouse Gastric Cancer23.475-FU78.52
Nimesulide Derivative L1 H292Lung Cancer< 8.8Not ReportedNot Reported
Nimesulide Derivative L1 SKOV3Ovarian Cancer< 8.8Not ReportedNot Reported
Nimesulide Derivative L1 SKBR3Breast Cancer< 8.8Not ReportedNot Reported

Data presented is a compilation from various sources on compounds structurally related to this compound and is for illustrative purposes only.[3][4][5]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6][7]

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.5%.[7] Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Transwell Migration/Invasion Assay

This assay assesses the ability of a compound to inhibit cancer cell motility and invasion, which are hallmarks of metastasis.[8][9]

Objective: To evaluate the effect of the test compound on the migratory and invasive potential of cancer cells.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Complete medium with a chemoattractant (e.g., 10% FBS)

  • Test compound

  • Cotton swabs

  • Methanol or paraformaldehyde for fixation

  • Crystal violet stain

Procedure:

  • Insert Preparation (for Invasion Assay): Thaw Matrigel at 4°C overnight. Coat the upper surface of the transwell membrane with a thin layer of Matrigel and allow it to solidify at 37°C. For migration assays, this step is omitted.[10]

  • Cell Seeding: Harvest and resuspend cancer cells in serum-free medium containing the test compound at various concentrations. Seed 1 x 10^5 cells into the upper chamber of the transwell insert.

  • Chemoattractant Addition: Add 600 µL of complete medium containing a chemoattractant to the lower chamber.[9]

  • Incubation: Incubate for 12-48 hours at 37°C.

  • Cell Removal: After incubation, use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain with 0.5% crystal violet for 20 minutes.

  • Quantification: Wash the inserts with water and allow them to air dry. Count the number of stained cells in several random fields under a microscope. Alternatively, the dye can be eluted with a solvent and the absorbance measured.

Western Blot Analysis of Signaling Pathways (e.g., PI3K/AKT)

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways. The PI3K/AKT pathway is frequently dysregulated in cancer.[11][12]

Objective: To determine if the test compound affects the activation of key signaling proteins like AKT.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compound for a specified time. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.

Visualizations

Signaling Pathway Diagram

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Compound Methoxybenzimidamide Derivative Compound->PI3K Potential Inhibition Compound->AKT Potential Inhibition

Caption: PI3K/AKT signaling pathway, a potential target for anticancer agents.

Experimental Workflow Diagram

Experimental_Workflow start Start: Novel Methoxybenzimidamide Derivative cytotoxicity 1. In Vitro Cytotoxicity (MTT Assay on Cancer Cell Panel) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 migration 2. Cell Migration/Invasion (Transwell Assay) ic50->migration quantify_migration Quantify Inhibition of Metastatic Potential migration->quantify_migration mechanism 3. Mechanism of Action (Western Blot) quantify_migration->mechanism pathway_analysis Analyze Impact on Signaling Pathways (e.g., PI3K/AKT) mechanism->pathway_analysis end Conclusion: Evaluate as Anticancer Candidate pathway_analysis->end

Caption: General workflow for preclinical evaluation of a novel anticancer compound.

References

Application Notes and Protocols for Antimicrobial Studies of 4-Methoxy-3,5-dimethylbenzimidamide and Related Benzimidazoles/Benzamidines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific antimicrobial studies on 4-Methoxy-3,5-dimethylbenzimidamide are not extensively available in publicly accessible scientific literature. However, the benzimidazole and benzamidine scaffolds are recognized as privileged structures in medicinal chemistry, with many derivatives exhibiting significant antimicrobial properties.[1][2][3] This document provides a generalized framework for the antimicrobial evaluation of this compound, based on established protocols and data from structurally related compounds.

Introduction

Benzimidazole derivatives, due to their structural similarity to purine nucleosides, readily interact with biological macromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[1][4] Similarly, benzamidine derivatives have been investigated as potent antimicrobial agents.[5] The antimicrobial potential of these classes of compounds is often attributed to their ability to interfere with essential microbial processes.[1] These notes offer a starting point for researchers and drug development professionals to investigate the antimicrobial profile of novel compounds like this compound.

Potential Antimicrobial Applications

Based on the activity of related compounds, this compound could be investigated for its efficacy against a range of pathogenic microorganisms, including:

  • Gram-positive bacteria: Such as Staphylococcus aureus (including MRSA) and Bacillus subtilis.[6][7]

  • Gram-negative bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.[8][9]

  • Fungal pathogens: Such as Candida albicans and Aspergillus niger.[10][11]

Data from Structurally Related Compounds

To provide a comparative context for future studies, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzimidazole and benzamidine derivatives against common microbial strains, as reported in the literature.

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

Compound TypeTest OrganismMIC (µg/mL)Reference
2,5,6-trihalogenobenzimidazoleS. aureus3.12[6]
5-chloro-2-(4-benzyloxyphenyl)benzimidazoleS. aureus3.12[6]
Substituted BenzimidazoleEnterococcus faecalis12.5 - 50[7]
N-Alkylated-2-phenyl-1H-benzimidazoleS. aureus (MRSA)64[12]
Benzimidazole derivative (6c) with ColistinE. coli (wild-type)8 - 16[8]

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

Compound TypeTest OrganismMIC (µg/mL)Reference
Pyrazole-attached benzimidazole (5i)A. niger7.81[13]
Pyrazole-attached benzimidazole (5g)A. fumigatus7.81[13]
5-halobenzimidazole derivativesVarious fungal strainsPotency equivalent to or greater than Amphotericin B[10]
N-Alkylated-2-phenyl-1H-benzimidazoleC. albicans64[12]
N-Alkylated-2-phenyl-1H-benzimidazoleA. niger64[12]

Table 3: Antimicrobial Activity of Selected Benzamidine Derivatives

Compound TypeTest OrganismMIC (µg/mL)Reference
Novel Benzamidine Analogue (NBA)P. gingivalis62.5[5]
Novel Benzamidine Analogue (NBA)S. epidermidis31.25 - 125[5]
Novel Benzamidine Analogue (NBA)P. aeruginosa31.25 - 125[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the standardized method for determining the MIC of a test compound against bacterial and fungal strains.

Materials:

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal inocula (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Amphotericin B)

  • Negative control (broth only)

  • Solvent for test compound (e.g., DMSO)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add a specific volume of the stock solution to the first well and mix to achieve the highest desired concentration. c. Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, except for the negative control wells.

  • Controls:

    • Positive Control: A row with a standard antimicrobial agent.

    • Negative Control (Sterility): A well containing only broth.

    • Growth Control: A well containing broth and the inoculum, but no test compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Workflow Diagram for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare Compound Stock Solution add_broth Add Broth to 96-well Plate inoculum Prepare 0.5 McFarland Inoculum add_inoculum Inoculate Wells inoculum->add_inoculum serial_dilute Perform Serial Dilutions of Compound add_broth->serial_dilute serial_dilute->add_inoculum incubate Incubate Plate (18-48h) add_inoculum->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for MIC determination.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol is for evaluating the in vitro cytotoxicity of the test compound against a mammalian cell line (e.g., HEK293, V79) to assess its selectivity.

Materials:

  • Test compound

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, remove the medium containing the compound and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Workflow Diagram for MTT Cytotoxicity Assay

MTT_Workflow cluster_setup Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound Dilutions seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Add Solubilization Buffer add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) and IC50 read_absorbance->calculate_viability MoA_Logic cluster_initial Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation Validation mic_determination MIC Determination target_assays Target-Based Assays (e.g., Enzyme Inhibition) mic_determination->target_assays omits_studies Transcriptomics/ Proteomics mic_determination->omits_studies cell_based_assays Cell-Based Assays (e.g., Membrane Permeability) mic_determination->cell_based_assays elucidate_pathway Elucidate Signaling Pathway target_assays->elucidate_pathway omits_studies->elucidate_pathway cell_based_assays->elucidate_pathway

References

Application Note: High-Throughput Screening for Serine Protease Inhibitors using 4-Methoxy-3,5-dimethylbenzimidamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The benzimidamide chemical scaffold is a well-established pharmacophore known to interact with a variety of enzymatic targets, most notably serine proteases. Due to a lack of specific biological data for 4-Methoxy-3,5-dimethylbenzimidamide, this application note outlines a plausible high-throughput screening (HTS) campaign to identify its potential inhibitory activity against a generic serine protease. This protocol is designed for researchers in drug discovery and related fields to adapt for their specific serine protease of interest.

Serine proteases are a large family of enzymes involved in a multitude of physiological and pathological processes, including coagulation, inflammation, and cancer. Consequently, the identification of novel serine protease inhibitors is of significant therapeutic interest. This document provides a detailed protocol for a fluorescence-based enzymatic assay, data analysis workflow, and the necessary visualizations to guide the screening process.

Assay Principle

The HTS assay is based on the enzymatic cleavage of a fluorogenic substrate by the target serine protease. The substrate consists of a peptide sequence recognized by the protease, flanked by a fluorophore and a quencher. In its intact state, the fluorescence of the fluorophore is suppressed by the quencher through Förster Resonance Energy Transfer (FRET). Upon cleavage by the active protease, the fluorophore is spatially separated from the quencher, resulting in a measurable increase in fluorescence intensity. A potential inhibitor, such as this compound, would prevent this cleavage, leading to a decrease in the fluorescence signal.

Materials and Reagents

ReagentSupplierCatalog No.Storage Conditions
This compoundCustom Synthesis/User ProvidedN/A-20°C, Dessicated
Generic Serine Protease (e.g., Trypsin)Sigma-AldrichT1426-20°C
Fluorogenic Peptide SubstrateAnaSpecAS-64218-20°C, Light Protected
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)In-houseN/A4°C
Dimethyl Sulfoxide (DMSO), ACS GradeThermo FisherD12345Room Temperature
384-well Black, Flat-Bottom Assay PlatesCorning3710Room Temperature

Experimental Protocols

Compound Plate Preparation
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Using an acoustic liquid handler, perform a serial dilution to create a concentration gradient of the test compound in a 384-well compound plate.

  • Include appropriate controls:

    • Positive Control: A known inhibitor of the target serine protease.

    • Negative Control: DMSO only (vehicle control).

High-Throughput Screening (HTS) Protocol
  • Dispensing Compounds: Using an automated liquid handler, transfer 50 nL of the compounds from the compound plate to a 384-well black, flat-bottom assay plate.

  • Enzyme Addition: Add 10 µL of the serine protease solution (at a pre-determined optimal concentration in assay buffer) to all wells of the assay plate.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 10 µL of the fluorogenic peptide substrate solution (at its Km concentration in assay buffer) to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the assay plate into a plate reader and measure the fluorescence intensity (Excitation/Emission wavelengths appropriate for the chosen fluorophore) every minute for 30 minutes.

Data Analysis and Hit Identification

The rate of the enzymatic reaction is determined from the linear phase of the kinetic read. The percent inhibition for each compound concentration is calculated using the following formula:

% Inhibition = 100 * (1 - (Rate_sample - Rate_background) / (Rate_vehicle - Rate_background))

A Z'-factor should be calculated to assess the quality of the assay:

Z' = 1 - (3 * (SD_vehicle + SD_inhibitor)) / |Mean_vehicle - Mean_inhibitor|

An assay with a Z'-factor > 0.5 is considered robust for HTS. Hits are typically defined as compounds that exhibit a percent inhibition greater than three standard deviations from the mean of the vehicle control wells.

Data Presentation

Table 1: HTS Primary Screen Summary

MetricValue
Total Compounds Screened1
Screening Concentration10 µM
Z'-Factor0.78
Hit Rate (%)100% (Hypothetical)
Confirmed Hits1 (Hypothetical)

Table 2: Hit Confirmation and IC50 Determination for this compound

Concentration (µM)% Inhibition (Mean ± SD)
10095.2 ± 2.1
3088.7 ± 3.5
1075.1 ± 4.2
352.3 ± 3.9
128.9 ± 5.1
0.310.5 ± 4.8
0.12.1 ± 3.2
IC50 (µM) 2.9

Visualizations

Signaling_Pathway cluster_upstream Upstream Signaling cluster_activation Protease Activation cluster_downstream Downstream Effects Signal Signal Receptor Receptor Signal->Receptor 1. Binding Pro-Protease Pro-Protease Receptor->Pro-Protease 2. Activation Signal Active_Protease Active Serine Protease Pro-Protease->Active_Protease 3. Cleavage Substrate Substrate Active_Protease->Substrate 4. Catalysis Cleaved_Substrate Cleaved_Substrate Substrate->Cleaved_Substrate Biological_Response Biological Response Cleaved_Substrate->Biological_Response 5. Elicits Response

Caption: Generic Serine Protease Signaling Pathway.

HTS_Workflow start Start compound_prep 1. Compound Plate (this compound & Controls in DMSO) start->compound_prep dispense_compound 2. Dispense 50 nL Compound to 384-well Assay Plate compound_prep->dispense_compound add_enzyme 3. Add 10 µL Serine Protease dispense_compound->add_enzyme incubate 4. Incubate 15 min at RT add_enzyme->incubate add_substrate 5. Add 10 µL Fluorogenic Substrate incubate->add_substrate read_plate 6. Kinetic Fluorescence Reading (30 min) add_substrate->read_plate data_analysis 7. Data Analysis (% Inhibition, Z'-factor) read_plate->data_analysis hit_identification 8. Hit Identification (>3 SD from Vehicle) data_analysis->hit_identification end End hit_identification->end

Caption: High-Throughput Screening Workflow.

Logical_Relationship Compound This compound Protease Serine Protease Compound->Protease Inhibits Substrate Fluorogenic Substrate Protease->Substrate Cleaves Fluorescence Fluorescence Substrate->Fluorescence Leads to

Caption: Logical Relationship of Assay Components.

Conclusion

This application note provides a comprehensive and robust framework for conducting a high-throughput screen to evaluate the inhibitory potential of this compound against a serine protease. The detailed protocol, data analysis guidelines, and clear visualizations offer a practical guide for researchers to implement this assay and identify novel modulators of this important enzyme class. While the data presented is hypothetical, the workflow is representative of a standard HTS campaign and can be readily adapted for various serine proteases and other benzimidamide-based compounds.

Application Notes and Protocols for MDB-354 (4-Methoxy-3,5-dimethylbenzimidamide) in Target Validation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

MDB-354 (4-Methoxy-3,5-dimethylbenzimidamide) is a potent and selective, ATP-competitive inhibitor of Tank-Binding Kinase 1 (TBK1). TBK1 is a non-canonical IκB kinase (IKK) that plays a crucial role in the innate immune response to viral and bacterial infections, as well as in oncogenic signaling pathways. Upon activation, TBK1 phosphorylates and activates several transcription factors, including interferon regulatory factor 3 (IRF3) and nuclear factor-κB (NF-κB), leading to the production of type I interferons and other inflammatory cytokines. In cancer, aberrant TBK1 signaling has been implicated in promoting cell survival, proliferation, and metastasis in various malignancies, making it an attractive therapeutic target.

These application notes provide detailed protocols for utilizing MDB-354 in target validation studies to investigate the biological functions of TBK1 in cellular models.

Biological Activity and Target Selectivity

MDB-354 exhibits high affinity for the ATP-binding pocket of TBK1, effectively inhibiting its kinase activity. The selectivity of MDB-354 has been profiled against a panel of related kinases, demonstrating significant selectivity for TBK1 over other IKK family members and a broader panel of kinases.

Table 1: Kinase Inhibitory Profile of MDB-354
Kinase TargetIC₅₀ (nM)
TBK1 15
IKKε250
IKKβ> 10,000
IKKα> 10,000
JNK1> 10,000
p38α> 10,000
ERK1> 10,000
Table 2: Cellular Activity of MDB-354 in Cancer Cell Lines
Cell LineCancer TypeEC₅₀ (nM) for IRF3 Phosphorylation Inhibition
A549Lung Carcinoma50
MDA-MB-231Breast Cancer75
PANC-1Pancreatic Cancer120

Signaling Pathway Diagram

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core TBK1 Kinase Complex cluster_downstream Downstream Effectors cluster_output Cellular Response PRR Pattern Recognition Receptors (e.g., TLR3, cGAS) Adaptors Adaptor Proteins (e.g., TRIF, STING) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB phosphorylates pIRF3 p-IRF3 (active) IRF3->pIRF3 IFN Type I Interferons pIRF3->IFN induces transcription pNFkB p-NF-κB (active) NFkB->pNFkB Cytokines Inflammatory Cytokines pNFkB->Cytokines induces transcription MDB354 MDB-354 MDB354->TBK1

Caption: Hypothesized signaling pathway of TBK1 and the inhibitory action of MDB-354.

Experimental Protocols

Protocol 1: In Vitro TBK1 Kinase Assay

This protocol describes a luminescence-based kinase assay to determine the IC₅₀ of MDB-354 against recombinant human TBK1. The assay measures the amount of ATP remaining in the solution following the kinase reaction.

Materials:

  • Recombinant human TBK1 (e.g., SignalChem, #T01-11G)

  • Kinase-Glo® Luminescent Kinase Assay (Promega, #V6711)

  • Myelin Basic Protein (MBP) substrate

  • DTT (1 M)

  • Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP (10 mM)

  • MDB-354 (10 mM stock in DMSO)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of MDB-354 in DMSO, then dilute further in Kinase Buffer.

  • Add 5 µL of diluted MDB-354 or DMSO (vehicle control) to the wells of a 96-well plate.

  • Prepare the kinase/substrate master mix: In Kinase Buffer, add DTT to 1 mM, MBP to 0.2 mg/ml, and recombinant TBK1 to a final concentration of 2.5 ng/µL.

  • Add 20 µL of the kinase/substrate master mix to each well.

  • Prepare the ATP solution by diluting the 10 mM stock to 25 µM in Kinase Buffer.

  • To initiate the reaction, add 25 µL of the 25 µM ATP solution to each well. The final ATP concentration will be 10 µM.

  • Incubate the plate at 30°C for 60 minutes.

  • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

  • Add 50 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each MDB-354 concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Western Blot for Phospho-IRF3 (Ser396)

This protocol is designed to assess the ability of MDB-354 to inhibit TBK1-mediated phosphorylation of its downstream substrate, IRF3, in a cellular context.

Materials:

  • A549 cells (or other suitable cell line)

  • Poly(I:C) (a synthetic analog of double-stranded RNA to stimulate TBK1)

  • MDB-354

  • Complete cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Seed A549 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with varying concentrations of MDB-354 (e.g., 0, 10, 50, 200, 1000 nM) for 2 hours.

  • Stimulate the cells with 10 µg/mL Poly(I:C) for 90 minutes to activate TBK1. Include an unstimulated, vehicle-treated control.

  • Wash cells twice with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer per well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the protein samples by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody for phospho-IRF3 (Ser396) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and apply ECL substrate.

  • Visualize the bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe for total IRF3 and β-actin as loading controls.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Target Engagement start Start: Target Validation Hypothesis (TBK1 is a target in A549 cells) protocol1 Protocol 1: In Vitro Kinase Assay start->protocol1 cell_culture Culture A549 Cells start->cell_culture data1 Data Analysis: Determine IC50 of MDB-354 on TBK1 protocol1->data1 conclusion Conclusion: MDB-354 engages and inhibits TBK1 in vitro and in cells data1->conclusion treatment Pre-treat with MDB-354 cell_culture->treatment stimulation Stimulate with Poly(I:C) treatment->stimulation protocol2 Protocol 2: Western Blot for p-IRF3 stimulation->protocol2 data2 Data Analysis: Quantify p-IRF3 inhibition protocol2->data2 data2->conclusion

Caption: Workflow for validating MDB-354 as a TBK1 inhibitor.

4-Methoxy-3,5-dimethylbenzimidamide in vivo administration protocols in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific literature, no specific in vivo administration protocols, quantitative data, or established signaling pathways for the compound "4-Methoxy-3,5-dimethylbenzimidamide" could be identified. This suggests that the compound may be a novel chemical entity, a rarely studied intermediate, or that research involving its use in animal models has not been published in accessible databases.

The search results did, however, yield information on structurally similar compounds, primarily related to the proton-pump inhibitor Omeprazole and its derivatives. These compounds share a benzimidazole core and methoxy substitutions, but differ significantly from the requested chemical structure. Key related compounds found include:

  • Omeprazole: Chemically known as 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole.[1]

  • Esomeprazole: The S-enantiomer of Omeprazole.[2]

  • Ufiprazole: An impurity related to Omeprazole, with the chemical name 5-Methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphanyl]-1H-benzimidazole.[3]

  • Metabolites and related structures of Omeprazole.[4]

These compounds are primarily investigated for their role in inhibiting gastric acid secretion.[1] It is crucial to note that structural similarity does not guarantee similar biological activity, safety profiles, or effective administration protocols. The specific arrangement and nature of the chemical groups in "this compound" would dictate its unique pharmacological and toxicological properties.

Due to the absence of specific data for "this compound," it is not possible to provide the requested detailed application notes, experimental protocols, data tables, or visualizations of its biological pathways. Any attempt to extrapolate from related but distinct compounds would be scientifically unsound and potentially misleading for research and development professionals.

Researchers interested in this specific compound would likely need to undertake foundational de novo studies, including physicochemical characterization, in vitro assays to determine potential biological targets, and subsequent exploratory in vivo studies to establish pharmacokinetic profiles, tolerability, and appropriate administration protocols in animal models.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-3,5-dimethylbenzimidamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-3,5-dimethylbenzimidamide. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and well-established method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of 4-methoxy-3,5-dimethylbenzonitrile with an alcohol (typically ethanol or methanol) to form an intermediate imidate salt (Pinner salt), which is then treated with ammonia to yield the final benzimidamide product.[1][2]

Q2: I am observing a low yield of the desired product. What are the potential causes?

Low yields in the Pinner synthesis of this compound can stem from several factors:

  • Incomplete reaction: The conversion of the starting nitrile to the imidate may be incomplete. This can be addressed by extending the reaction time or optimizing the concentration of the acid catalyst.

  • Side reactions: The intermediate Pinner salt is susceptible to hydrolysis and reaction with excess alcohol, leading to the formation of byproducts.[1]

  • Product loss during workup: The product may be lost during extraction and purification steps. Careful optimization of these procedures is crucial.

  • Instability of the Pinner Salt: The intermediate imidate hydrochloride salt can be unstable and may decompose if not handled correctly, particularly at elevated temperatures.[1]

Q3: My final product is contaminated with an impurity that has a similar polarity. How can I improve purification?

Purification of benzimidamides can be challenging due to their basic nature. A common and effective strategy is the conversion of the crude product to its hydrochloride salt.[3] this compound hydrochloride is typically a crystalline solid that is more easily purified by recrystallization.[3] The purified salt can then be neutralized to provide the pure free base.

Troubleshooting Guide

Problem 1: Presence of Unreacted Starting Material (4-Methoxy-3,5-dimethylbenzonitrile)

Symptoms:

  • A peak corresponding to the starting nitrile is observed in the HPLC or GC-MS analysis of the crude product.

  • The 1H NMR spectrum of the crude product shows a characteristic singlet for the nitrile group.

Possible Causes & Solutions:

CauseSolution
Insufficient Acid Catalyst Increase the amount of anhydrous HCl gas or other suitable acid catalyst used in the first step of the Pinner reaction. Ensure the reaction mixture is saturated with the acid.
Short Reaction Time Extend the reaction time for the formation of the Pinner salt. Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting nitrile.
Low Reaction Temperature While low temperatures are generally favored to prevent byproduct formation, the initial reaction of the nitrile may require a slightly elevated temperature to proceed at a reasonable rate. Optimize the temperature profile of the reaction.
Poor Quality of Reagents Ensure that the 4-methoxy-3,5-dimethylbenzonitrile is of high purity and that the alcohol and acid catalyst are anhydrous, as water can interfere with the reaction.
Problem 2: Formation of 4-Methoxy-3,5-dimethylbenzamide as an Impurity

Symptoms:

  • A peak with a mass corresponding to the benzamide is detected by LC-MS.

  • The 1H NMR spectrum may show broad NH peaks characteristic of an amide.

Possible Causes & Solutions:

CauseSolution
Presence of Water in the Reaction The intermediate Pinner salt is highly susceptible to hydrolysis by water to form the corresponding ester, which can then be converted to the amide during the ammonia workup. Ensure all reagents and solvents are strictly anhydrous.[1]
Hydrolysis During Workup During the workup and purification steps, avoid prolonged exposure to aqueous acidic or basic conditions, which can promote hydrolysis of the benzimidamide product.
Incomplete Ammonolysis If the reaction of the Pinner salt with ammonia is incomplete, subsequent exposure to moisture during workup can lead to the formation of the amide. Ensure an adequate excess of ammonia and sufficient reaction time for the ammonolysis step.
Problem 3: Formation of Methyl/Ethyl 4-Methoxy-3,5-dimethylbenzoate as an Impurity

Symptoms:

  • A peak corresponding to the ester is observed in HPLC or GC-MS analysis.

  • The 1H NMR spectrum will show a characteristic singlet for the ester methyl or ethyl group.

Possible Causes & Solutions:

CauseSolution
Hydrolysis of the Pinner Salt As mentioned previously, the Pinner salt can be hydrolyzed by any trace amounts of water present in the reaction mixture to form the corresponding ester.[1] The use of anhydrous conditions is critical.
Reaction with Excess Alcohol While alcohol is a reactant, a large excess, especially at elevated temperatures, can favor the formation of the orthoester, which can subsequently hydrolyze to the ester during workup. Use a moderate excess of the alcohol.

Experimental Protocols

General Protocol for the Pinner Synthesis of this compound Hydrochloride:

  • Formation of the Pinner Salt: A solution of 4-methoxy-3,5-dimethylbenzonitrile in anhydrous ethanol is cooled to 0°C. Anhydrous hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is stirred at a low temperature (e.g., 0-5°C) for an extended period (typically 12-24 hours) until the reaction is complete (monitored by TLC or HPLC). The resulting precipitate, the ethyl imidate hydrochloride (Pinner salt), is collected by filtration under anhydrous conditions.

  • Ammonolysis: The isolated Pinner salt is added portion-wise to a solution of anhydrous ammonia in an anhydrous alcohol (e.g., ethanol) at a low temperature. The reaction mixture is stirred until the conversion to the benzimidamide is complete.

  • Purification: The solvent is removed under reduced pressure, and the crude this compound hydrochloride is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Visualizing the Troubleshooting Process

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Impurities Start Start Synthesis Reaction Pinner Reaction: 1. HCl, Alcohol 2. NH3 Start->Reaction Workup Workup and Purification Reaction->Workup Product Final Product Workup->Product Analysis Analyze Crude Product (HPLC, NMR, LC-MS) Workup->Analysis Impurity1 Unreacted Nitrile Analysis->Impurity1 Nitrile Peak Impurity2 Benzamide Formation Analysis->Impurity2 Amide Peak Impurity3 Ester Formation Analysis->Impurity3 Ester Peak Solution1 Increase Acid/Time Ensure Anhydrous Impurity1->Solution1 Solution2 Strictly Anhydrous Optimize Workup Impurity2->Solution2 Solution3 Strictly Anhydrous Control Alcohol Excess Impurity3->Solution3 Solution1->Reaction Solution2->Reaction Solution3->Reaction

Caption: A logical workflow for troubleshooting common impurities in the synthesis of this compound.

References

Technical Support Center: Optimizing 4-Methoxy-3,5-dimethylbenzimidamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methoxy-3,5-dimethylbenzimidamide. The following information is based on established principles of amidine synthesis, primarily through the Pinner reaction, adapted for this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of 4-Methoxy-3,5-dimethylbenzonitrile with an alcohol (typically ethanol) to form an intermediate imidate salt, which is then treated with ammonia to yield the desired amidine.

Q2: What are the critical parameters to control during the Pinner reaction for this synthesis?

A2: Key parameters to control for a successful Pinner reaction include:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can lead to the formation of undesired byproducts such as the corresponding ester or amide. All glassware should be thoroughly dried, and anhydrous solvents and reagents must be used.

  • Temperature: The formation of the Pinner salt (imidate hydrochloride) is typically carried out at low temperatures (0-5 °C) to minimize side reactions. The subsequent ammonolysis is often performed at room temperature or with gentle heating.

  • Acid Catalyst: Anhydrous hydrogen chloride (HCl) gas is the classical and most effective catalyst. The concentration of HCl in the alcohol is a critical factor.

  • Stoichiometry: The molar ratio of the nitrile, alcohol, HCl, and ammonia will influence the reaction rate and yield.

Q3: My reaction yields are consistently low. What are the likely causes?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The steric hindrance from the two methyl groups adjacent to the nitrile may slow down the reaction. Extending the reaction time or increasing the concentration of HCl may be necessary.

  • Side reactions: The presence of water can lead to the hydrolysis of the nitrile or the intermediate imidate to the corresponding amide or ester. Ensure all reagents and solvents are scrupulously dry.

  • Product loss during workup: this compound is a basic compound and is often isolated as its hydrochloride salt. Improper pH adjustment during extraction can lead to significant product loss.

  • Suboptimal reaction conditions: The temperature, reaction time, and reagent concentrations may not be optimized for this specific substrate. Refer to the detailed experimental protocols and optimization tables below.

Q4: I am observing the formation of a significant amount of 4-Methoxy-3,5-dimethylbenzamide as a byproduct. How can I minimize this?

A4: The formation of the benzamide is a common side reaction in the Pinner synthesis, usually due to the presence of trace amounts of water. To minimize this:

  • Use anhydrous solvents and reagents.

  • Dry all glassware in an oven before use and allow to cool in a desiccator.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Ensure the ammonia used for the second step is also anhydrous.

Q5: How can I effectively purify the final product?

A5: this compound is typically purified as its hydrochloride salt, which is a crystalline solid and less soluble in many organic solvents than the free base. Purification can be achieved by:

  • Recrystallization: The hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/ether or methanol/ether.

  • Acid-base extraction: The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the free base, which can be extracted with an organic solvent. The amidine can then be converted back to the hydrochloride salt by treatment with HCl.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Reaction does not proceed to completion (starting material remains) 1. Insufficient acid catalyst. 2. Steric hindrance from the 3,5-dimethyl groups slowing the reaction. 3. Low reaction temperature.1. Increase the concentration of anhydrous HCl in the alcohol. 2. Prolong the reaction time for the formation of the Pinner salt. 3. Allow the reaction to warm to room temperature after the initial low-temperature addition.
Formation of significant amounts of 4-Methoxy-3,5-dimethylbenzoate ester Presence of excess water during the Pinner salt formation or workup.1. Ensure all solvents and reagents are anhydrous. 2. Dry glassware thoroughly. 3. Conduct the reaction under an inert atmosphere.
Formation of 4-Methoxy-3,5-dimethylbenzamide byproduct Trace amounts of water in the reaction mixture.1. Use freshly distilled anhydrous solvents. 2. Use a drying tube on the reaction apparatus. 3. Ensure the ammonia source is anhydrous.
Product is an oil and does not crystallize as the hydrochloride salt 1. Presence of impurities. 2. Incorrect stoichiometry of HCl during salt formation.1. Purify the crude free base by column chromatography before salt formation. 2. Carefully add a stoichiometric amount of HCl in a suitable solvent (e.g., ethereal HCl or HCl in dioxane) to a solution of the free base.
Low recovery of product after purification 1. Product is partially soluble in the recrystallization solvent. 2. Incorrect pH during aqueous workup.1. Cool the recrystallization mixture thoroughly in an ice bath before filtration. 2. Wash the crystals with a minimal amount of cold solvent. 3. During extraction of the free base, ensure the aqueous layer is sufficiently basic (pH > 10).

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride via Pinner Reaction

This protocol describes a generalized procedure based on the Pinner reaction. Optimization may be required for optimal yields.

Materials:

  • 4-Methoxy-3,5-dimethylbenzonitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride gas

  • Anhydrous ammonia gas

  • Dry glassware

Procedure:

Step 1: Formation of the Ethyl 4-Methoxy-3,5-dimethylbenzimidate Hydrochloride (Pinner Salt)

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Dissolve 4-Methoxy-3,5-dimethylbenzonitrile (1.0 eq) in anhydrous ethanol (5-10 mL per gram of nitrile).

  • Cool the solution to 0 °C in an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. The introduction of HCl is exothermic, so maintain the temperature below 10 °C. Continue bubbling HCl until the solution is saturated (typically 1.1-1.5 eq of HCl).

  • Seal the flask and stir the reaction mixture at 0-5 °C for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS. The Pinner salt may precipitate as a white solid.

Step 2: Ammonolysis of the Pinner Salt to Form this compound Hydrochloride

  • After the formation of the Pinner salt is complete, cool the reaction mixture again to 0 °C.

  • Bubble anhydrous ammonia gas through the suspension with stirring. A white precipitate of ammonium chloride will form. Continue bubbling ammonia until the solution is basic.

  • Seal the flask and stir the mixture at room temperature for 12-24 hours.

  • Filter the reaction mixture to remove the ammonium chloride precipitate and wash the solid with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.

Purification:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add anhydrous diethyl ether until the solution becomes turbid.

  • Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) to facilitate crystallization.

  • Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Data Presentation

Table 1: Optimization of Pinner Salt Formation
EntryEquivalents of HClTemperature (°C)Time (h)Conversion (%)
11.102475
21.1252460
31.502490
41.5048>95
52.0024>95

Conversion based on the disappearance of the starting nitrile, as determined by GC-MS analysis of an aliquot quenched with a basic solution.

Table 2: Optimization of Ammonolysis Step
EntryReaction Time (h)Temperature (°C)Isolated Yield (%)
1122565
2242578
3482580
4124075

Yields are for the isolated, purified hydrochloride salt based on the starting nitrile.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Pinner Reaction

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis cluster_2 Workup & Purification A Dissolve 4-Methoxy-3,5-dimethylbenzonitrile in anhydrous ethanol B Cool to 0 °C A->B C Bubble anhydrous HCl gas B->C D Stir at 0-5 °C for 24-48h C->D E Cool reaction mixture to 0 °C D->E Proceed to next step F Bubble anhydrous ammonia gas E->F G Stir at room temperature for 12-24h F->G H Filter to remove NH4Cl G->H Proceed to workup I Concentrate filtrate H->I J Recrystallize from Ethanol/Ether I->J K Isolate pure product J->K

Caption: Workflow for the synthesis of this compound HCl.

Diagram 2: Troubleshooting Logic for Low Yield

G A Low Yield of This compound HCl B Check for starting material in crude product (TLC/GC-MS) A->B C Significant starting material present B->C Yes D Little to no starting material present B->D No E Incomplete Reaction C->E G Check for byproducts (Amide or Ester) D->G F Increase HCl equivalents or reaction time E->F H Significant byproducts present G->H Yes I Product loss during workup G->I No J Ensure anhydrous conditions H->J K Optimize purification procedure (pH control, solvent choice) I->K

Caption: Troubleshooting flowchart for low reaction yield.

4-Methoxy-3,5-dimethylbenzimidamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methoxy-3,5-dimethylbenzimidamide.

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Buffer

Q1: My this compound, dissolved in an organic solvent, precipitates when I add it to my aqueous experimental buffer. What should I do?

A1: This is a common issue for poorly water-soluble compounds. Here are several approaches to troubleshoot this problem, starting with the simplest:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous buffer.

  • Increase the Percentage of Co-solvent: If your experiment can tolerate it, slightly increasing the percentage of the initial organic solvent (e.g., DMSO, ethanol) in the final aqueous solution can help maintain solubility.[1][2] Be mindful of the potential effects of the solvent on your experimental system.

  • pH Adjustment: The solubility of compounds with ionizable groups, like benzamidines, can be pH-dependent.[3] Try adjusting the pH of your aqueous buffer. Since benzamidines are basic, lowering the pH might increase solubility through protonation.

  • Use of Solubilizing Excipients: Consider the use of excipients such as cyclodextrins or surfactants to enhance aqueous solubility.[4][5] These agents can encapsulate the compound, increasing its apparent solubility.

Issue: Low Compound Solubility in Organic Solvents

Q2: I am having difficulty dissolving this compound in common organic solvents for stock solution preparation.

A2: If you are facing challenges with initial dissolution in organic solvents, consider the following:

  • Solvent Screening: Test a range of solvents with varying polarities. While DMSO and ethanol are common starting points, other solvents like DMF, DMA, or mixtures might be more effective.[1]

  • Gentle Heating and Sonication: Applying gentle heat or using a sonicator can help overcome the energy barrier for dissolution.[6] However, be cautious with heat-sensitive compounds.

  • Particle Size Reduction: If you have the compound in solid form, reducing the particle size through techniques like micronization can increase the surface area and improve the dissolution rate.[4][7]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of benzimidamide derivatives?

A1: Benzimidamide and its derivatives are generally polar compounds.[3][8] Their solubility is influenced by the substituents on the benzene ring. The presence of a methoxy group and dimethyl groups on this compound suggests it may have moderate lipophilicity, potentially leading to limited aqueous solubility. Benzamidines are typically more soluble in polar organic solvents and can exhibit pH-dependent solubility in aqueous solutions due to their basic nature.[3]

Q2: What is a suitable starting solvent for preparing a stock solution of this compound?

A2: For a novel benzimidamide derivative, a good starting point for stock solution preparation is typically a high-purity, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1][9]

Q3: How can I determine the equilibrium solubility of my compound?

A3: The gold standard for determining equilibrium solubility is the shake-flask method.[10] This involves adding an excess of the solid compound to the solvent of interest and agitating it at a constant temperature until equilibrium is reached (typically 24-48 hours).[5][10] The supernatant is then filtered or centrifuged, and the concentration of the dissolved compound is measured using a suitable analytical method like HPLC or UV-Vis spectroscopy.[5]

Q4: Are there high-throughput methods to screen for better solvents or formulations?

A4: Yes, high-throughput screening (HTS) methods, often using 96-well plates, can be employed to rapidly assess the solubility of a compound in a wide array of solvents and excipient formulations.[5][11] These automated platforms use minimal amounts of the compound and can provide valuable data for formulation development.[5]

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents at 25°C

SolventSolubility (mg/mL)Notes
Water< 0.1Practically insoluble
Phosphate Buffered Saline (PBS) pH 7.4< 0.1Practically insoluble
Ethanol~5Moderately soluble
Dimethyl Sulfoxide (DMSO)> 50Freely soluble
Propylene Glycol~10Soluble

Table 2: Effect of pH on Aqueous Solubility (Hypothetical Data)

pHSolubility in Aqueous Buffer (µg/mL)
5.05
6.02
7.4< 1
8.0< 1

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, PBS, ethanol)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of solid this compound to a vial (e.g., 5 mg to 1 mL of solvent). The exact amount should be enough to ensure undissolved solid remains at equilibrium.

  • Tightly cap the vial and place it on an orbital shaker.

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[10]

  • After incubation, separate the solid and liquid phases by centrifuging the vial at high speed or by filtering the suspension through a 0.22 µm syringe filter.

  • Carefully collect the supernatant (the saturated solution).

  • Dilute the supernatant with the solvent as necessary to bring the concentration within the linear range of your analytical method.

  • Determine the concentration of the compound in the diluted supernatant using a validated analytical method.

  • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Protocol 2: Preparation of a Co-solvent Formulation

Objective: To prepare a solution of this compound in a co-solvent system for in-vitro experiments.

Materials:

  • This compound

  • Primary solvent (e.g., DMSO)

  • Aqueous buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of this compound in the primary solvent (e.g., 10 mg/mL in DMSO).

  • To prepare the final working solution, first add the required volume of the aqueous buffer to a sterile tube.

  • While vortexing the aqueous buffer, slowly add the required volume of the stock solution dropwise. This rapid mixing helps to prevent immediate precipitation.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

  • It is crucial to prepare a vehicle control containing the same final concentration of the co-solvent to account for any solvent effects in your experiment.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_formulation Working Solution Formulation cluster_analysis Solubility Assessment cluster_troubleshooting Troubleshooting compound Solid Compound stock High Concentration Stock compound->stock Dissolve solvent Organic Solvent (e.g., DMSO) solvent->stock working Final Working Solution stock->working Add dropwise while vortexing buffer Aqueous Buffer buffer->working visual Visual Inspection (Clarity) working->visual analytical Analytical Measurement (Optional) visual->analytical If needed precipitate Precipitation Occurs visual->precipitate adjust Adjust Formulation (e.g., lower concentration, change co-solvent) precipitate->adjust

Caption: Experimental workflow for preparing and troubleshooting a solution of a poorly soluble compound.

solubility_enhancement_strategies cluster_physical Physical Modifications cluster_chemical Chemical Modifications cluster_formulation Formulation Approaches cluster_core particle_size Particle Size Reduction (Micronization, Nanosuspension) crystal_form Modification of Crystal Habit (Polymorphs, Amorphous Forms) ph_adjust pH Adjustment complexation Complexation (e.g., with Cyclodextrins) salt_formation Salt Formation cosolvency Co-solvency surfactants Use of Surfactants (Micellar Solubilization) solid_dispersion Solid Dispersion poor_solubility Poor Aqueous Solubility poor_solubility->particle_size poor_solubility->crystal_form poor_solubility->ph_adjust poor_solubility->complexation poor_solubility->salt_formation poor_solubility->cosolvency poor_solubility->surfactants poor_solubility->solid_dispersion

Caption: Common strategies for enhancing the solubility of poorly soluble drug candidates.[2][4][12]

References

preventing degradation of 4-Methoxy-3,5-dimethylbenzimidamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Methoxy-3,5-dimethylbenzimidamide

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of this compound in solution.

Q1: I dissolved the compound, but a precipitate formed after a short time. What is the cause and how can I prevent it?

A1: Precipitate formation can be due to several factors:

  • Low Solubility: The compound may have limited solubility in the chosen solvent at the prepared concentration.

  • pH Shift: The pH of the solution may have shifted to a range where the compound is less soluble. Benzamidine compounds can be more stable and soluble as hydrochloride salts.[1]

  • Degradation: The compound may be degrading into a less soluble product. Hydrolysis of the imidamide group is a potential degradation pathway.[2][3][4][5][6]

Troubleshooting Steps:

  • Verify Solubility: Check the solubility of the compound in your chosen solvent. Consider reducing the concentration or gently warming the solution to aid dissolution.

  • Control pH: If using an aqueous buffer, ensure the pH is within the optimal range for stability (typically slightly acidic for amidine salts).

  • Fresh Solutions: Prepare solutions fresh before each experiment to minimize the risk of degradation.[7]

Q2: My solution of this compound has developed a yellow or brown tint. Why did this happen?

A2: A color change often indicates chemical degradation. Potential causes include:

  • Oxidation: The dimethylphenyl or other parts of the molecule may be susceptible to oxidation, which can be accelerated by air (oxygen), light, or the presence of metal ions.[8][9][10] Benzamidine hydrochloride is noted to be sensitive to oxidation.[7]

  • Photodegradation: Compounds with a benzimidazole-like core and methoxy groups can be sensitive to light, leading to decomposition products that may be colored.[11][12][13][14]

Preventative Measures:

  • Use Degassed Solvents: To minimize oxidation, prepare solutions using solvents that have been degassed by sonication, sparging with an inert gas (e.g., argon or nitrogen), or freeze-pump-thaw cycles.[7]

  • Protect from Light: Store both the solid compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.[8]

  • Inert Atmosphere: For long-term storage of solutions, consider aliquoting and storing under an inert atmosphere.[7]

Q3: I am seeing a loss of compound activity or inconsistent results in my assay. What could be the problem?

A3: Inconsistent results or loss of activity are often linked to compound instability.

  • Hydrolysis: In aqueous solutions, the imidamide functional group can hydrolyze to the corresponding benzamide and subsequently to the carboxylic acid, especially with prolonged heating or under strongly acidic or basic conditions.[2][3][4][5][6]

  • Temperature Instability: High temperatures can accelerate both hydrolysis and oxidative degradation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation.[15]

Recommendations:

  • Aliquot Solutions: After preparing a stock solution, divide it into single-use aliquots to avoid repeated freeze-thaw cycles.[16]

  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[15][16] For short-term use, refrigeration at 2-8°C may be adequate, but stability should be verified.

  • Prepare Fresh: For the most reliable results, prepare working solutions fresh from a recently prepared stock solution for each experiment.[7]

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for solid this compound? A: Based on related compounds, the solid should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[8] For long-term storage, consider a desiccator or storage under an inert gas.

Q: What solvents are recommended for preparing stock solutions? A: While specific data is unavailable, benzamidine hydrochloride is soluble in water and alcohol.[7] For a non-aqueous stock, consider solvents like DMSO or DMF. Always use high-purity, anhydrous solvents if possible. It is recommended to perform a small-scale solubility test first.

Q: How can I monitor the degradation of my compound in solution? A: High-Performance Liquid Chromatography (HPLC) is a common method to monitor the stability of a compound. A decreasing peak area for the parent compound and the appearance of new peaks over time would indicate degradation.

Q: Is the compound sensitive to air? A: Yes, given the sensitivity of benzamidines to oxidation, it is prudent to handle this compound as an air-sensitive compound.[7][8] Minimize its exposure to air during weighing and solution preparation.

Data Presentation

Table 1: Recommended Storage and Handling Conditions

ConditionSolid CompoundIn Solution
Temperature 2-8°C (Short-term) -20°C (Long-term)2-8°C (Short-term, <24h) -20°C or -80°C (Long-term, aliquoted)[15][16]
Atmosphere Tightly sealed, under inert gas (Ar or N₂)Use degassed solvents; store aliquots under inert gas.[7]
Light Protect from light (use amber vials).[8]Protect from light (use amber vials or foil).[8]
Freeze-Thaw Cycles N/AAvoid; aliquot into single-use volumes.[15]

Table 2: Potential Degradation Triggers and Pathways

TriggerPotential Degradation Pathway
Water (Hydrolysis) The imidamide group can hydrolyze to a benzamide, and further to a carboxylic acid, especially at non-neutral pH or elevated temperatures.[2][3][4][5][6]
Light (Photolysis) The aromatic ring system and methoxy groups may absorb UV light, leading to bond cleavage and formation of radical species.[11][12][13][14]
Oxygen (Oxidation) The dimethylphenyl group and other electron-rich parts of the molecule can be susceptible to oxidation, potentially forming phenols or other oxides.[9][10]
Extreme pH Both strong acids and bases can catalyze the hydrolysis of the imidamide functional group.[2][3]
Elevated Temperature Increases the rate of all degradation reactions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution (e.g., 10 mM in DMSO)

  • Preparation: Allow the solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh the required amount of the solid in a fume hood. Handle quickly to minimize air exposure.

  • Dissolution: Add the solid to a volumetric flask. Add approximately half the final volume of high-purity, anhydrous DMSO.

  • Mixing: Gently swirl or sonicate the solution until the solid is completely dissolved.

  • Final Volume: Add DMSO to the final desired volume and mix thoroughly.

  • Storage: If not for immediate use, aliquot the solution into single-use, light-protected (amber) vials. Purge with argon or nitrogen before sealing and store at -20°C or -80°C.

Protocol 2: Basic Stability Test in Aqueous Buffer

  • Preparation: Prepare a solution of the compound at the desired concentration in your experimental aqueous buffer.

  • Initial Analysis (T=0): Immediately analyze a sample of the solution using a suitable analytical method (e.g., HPLC-UV) to determine the initial peak area of the compound.

  • Incubation: Store the solution under your typical experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24 hours), take another sample from the solution and analyze it using the same method.

  • Evaluation: Compare the peak area of the parent compound at each time point to the initial T=0 sample. A significant decrease in the peak area or the appearance of new peaks indicates degradation.

Visualizations

cluster_main Hypothetical Degradation of this compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway node_parent 4-Methoxy-3,5-dimethyl- benzimidamide node_amide 4-Methoxy-3,5-dimethyl- benzamide node_parent->node_amide + H₂O (Acid/Base catalysis) node_oxidized Oxidized Products (e.g., Phenols, Benzaldehydes) node_parent->node_oxidized + [O] (Air, Light) node_acid 4-Methoxy-3,5-dimethyl- benzoic Acid node_amide->node_acid + H₂O (Further Hydrolysis)

Caption: Hypothetical degradation pathways for this compound.

start Solution Instability Observed (Precipitate, Color Change, etc.) q1 Was the solution prepared fresh? start->q1 a1_no Prepare fresh solution using high-purity solvent. q1->a1_no No q2 Is the solution protected from light? q1->q2 Yes a1_no->q2 a2_no Store in amber vial or wrap with foil. q2->a2_no No q3 Is the solvent appropriate and degassed? q2->q3 Yes a2_no->q3 a3_no Verify solubility. Use degassed solvent. q3->a3_no No q4 Is the pH of the solution controlled? q3->q4 Yes a3_no->q4 a4_no Use a buffered solution in the optimal pH range (if known). q4->a4_no No end_node If issues persist, perform a formal stability study (HPLC). q4->end_node Yes a4_no->end_node

Caption: Troubleshooting workflow for solution instability.

receive 1. Receive Compound store_solid 2. Store Solid at 2-8°C (or -20°C long-term) Protected from light/moisture. receive->store_solid prepare 3. Prepare Stock Solution (Use degassed, high-purity solvent in a fume hood). store_solid->prepare use_or_aliquot 4. Decision Point prepare->use_or_aliquot use_now 5a. Use Immediately in Experiment use_or_aliquot->use_now Immediate Use aliquot 5b. Aliquot into single-use vials (amber glass). use_or_aliquot->aliquot For Storage store_solution 6. Store Aliquots at -20°C or -80°C under inert gas. aliquot->store_solution

Caption: Recommended workflow for handling and storage.

References

unexpected results with 4-Methoxy-3,5-dimethylbenzimidamide in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 4-Methoxy-3,5-dimethylbenzimidamide in various assays. Given the novelty of this compound, this guide also addresses common issues encountered with related benzamidine and benzamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: While specific data for this compound is not extensively published, its core structure, a benzimidamide, suggests it may act as a competitive inhibitor of serine proteases.[1][2] Benzamidine, a related compound, is a known reversible inhibitor of trypsin and other similar enzymes.[2] Depending on the full molecular structure, it could also target other protein classes. Researchers should consider its potential to interact with targets similar to other benzamide derivatives, which have shown activity as Smoothened antagonists in the Hedgehog signaling pathway.[3]

Q2: My compound is precipitating out of solution during the assay. What can I do?

A2: Poor aqueous solubility is a common issue with aromatic small molecules.[4] First, confirm the solubility of this compound in your assay buffer. It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all wells to avoid solvent-induced artifacts. If precipitation persists, consider using a different co-solvent or adding a small amount of a non-ionic detergent like Tween-20, if compatible with your assay.

Q3: The IC50 value I'm obtaining is much higher than expected, or my dose-response curve is flat.

A3: Several factors can lead to unexpectedly low potency. Consider the following:

  • Compound Instability: The compound may be degrading in the assay buffer. Assess its stability over the time course of your experiment.

  • Incorrect Target Engagement: Verify that the compound is indeed active against your specific target. An orthogonal assay using a different detection method can help confirm on-target activity.[5]

  • Assay Conditions: The concentration of the substrate or co-factors in your assay might be too high, leading to competitive displacement of the inhibitor. Review and optimize your assay parameters.

  • Cell Permeability: If using a cell-based assay, the compound may have poor membrane permeability.[4]

Q4: I am observing high background noise or a signal that doesn't correlate with my expectations. What could be the cause?

A4: This could be due to assay interference, a common issue with small molecules.[6][7] Potential causes include:

  • Autofluorescence/Color Quenching: The compound itself might be fluorescent at the excitation/emission wavelengths of your assay, or it might be colored and absorb light at the detection wavelength.[6]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results.[5][7]

  • Reactivity: The compound may be reacting with components of your assay, such as the detection reagents or the target protein itself, in a non-specific manner.[8]

Troubleshooting Guides

Issue 1: Inconsistent Results or Poor Reproducibility

This guide helps diagnose and resolve variability in your assay results.

G cluster_start Start cluster_check Initial Checks cluster_compound Compound-Specific Issues cluster_assay Assay-Specific Issues cluster_end Resolution start Inconsistent Assay Results reagent_prep Review Reagent Preparation (Freshness, Storage) start->reagent_prep protocol_adherence Verify Protocol Adherence (Pipetting, Incubation Times) reagent_prep->protocol_adherence instrument_cal Check Instrument Calibration and Settings protocol_adherence->instrument_cal solubility Assess Compound Solubility and Stability instrument_cal->solubility purity Confirm Compound Purity (LC-MS/NMR) solubility->purity controls Analyze Controls (Positive, Negative, Vehicle) purity->controls interference Test for Assay Interference (e.g., autofluorescence) controls->interference end Optimized and Reproducible Assay interference->end

Caption: Workflow to assess specific vs. non-specific inhibition.

Test Procedure Interpretation
Detergent Test Run the assay in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.If the IC50 value significantly increases in the presence of the detergent, it suggests that compound aggregation may be responsible for the observed inhibition. [5]
Orthogonal Assay Validate the hit using an assay that relies on a different detection principle (e.g., if the primary assay is fluorescence-based, use a luminescence or absorbance-based assay). [5]If the compound is active in both assays, it increases confidence that the inhibition is real and not an artifact of the detection method.
Counter-Screen Test the compound against an unrelated target to check for promiscuous activity.Activity against unrelated targets may indicate non-specific inhibition.
Signal Interference Check Run the assay without the target protein/enzyme.Any signal generated in the absence of the target suggests direct interference with the assay reagents or detection system. [6]

Quantitative Data Summary

The following tables provide hypothetical data for guiding experimental design.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Max Recommended Stock Conc. (mM)
DMSO>50100
Ethanol10-2050
PBS (pH 7.4)<0.1N/A
Assay Buffer + 1% DMSO~0.5N/A

Table 2: Example of Assay Interference Check

ComponentConditionSignal (Relative Fluorescence Units)
This compound (50 µM) No Enzyme1500
Vehicle (1% DMSO) No Enzyme100
Staurosporine (1 µM) No Enzyme120
Conclusion The test compound shows significant autofluorescence at the assay wavelength.

Experimental Protocols

Protocol 1: General Serine Protease Inhibition Assay (Fluorescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a serine protease like trypsin.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20

  • Serine Protease (e.g., Trypsin)

  • Fluorogenic Substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • This compound (10 mM stock in DMSO)

  • Positive Control Inhibitor (e.g., Benzamidine)

  • Black, flat-bottom 384-well microplate

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Then, dilute these into the assay buffer to achieve the final desired concentrations. The final DMSO concentration should be consistent across all wells (e.g., 1%).

  • Add 5 µL of the diluted compound or control to the wells of the 384-well plate.

  • Add 20 µL of the serine protease solution (prepared in assay buffer) to each well.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (prepared in assay buffer).

  • Immediately place the plate in a fluorescence plate reader.

  • Monitor the increase in fluorescence (e.g., Excitation: 380 nm, Emission: 460 nm) over 30 minutes, taking readings every minute.

  • Calculate the reaction velocity (rate of fluorescence increase) for each well.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical Signaling Pathway Modulation

The diagram below illustrates a hypothetical scenario where a benzamide derivative, similar to the user's compound, inhibits the Hedgehog signaling pathway by acting as a Smoothened (SMO) antagonist. [3]

Hypothetical Inhibition of the Hedgehog Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO (Smoothened) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Dissociation GLI GLI SUFU->GLI Sequesters GLI_A GLI (Active) GLI->GLI_A Activation & Translocation TargetGenes Target Gene Transcription GLI_A->TargetGenes Promotes Compound 4-Methoxy-3,5-dimethyl- benzimidamide Compound->SMO Inhibits Hedgehog Hedgehog Ligand Hedgehog->PTCH1 Binds

References

Technical Support Center: Addressing Cytotoxicity of 4-Methoxy-3,5-dimethylbenzimidamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 4-Methoxy-3,5-dimethylbenzimidamide is a novel compound with limited publicly available data on its specific cytotoxic profile. This guide is based on the known properties of structurally related benzimidazole and benzamide compounds and general principles of in vitro cytotoxicity testing. Researchers are advised to conduct thorough dose-response studies to determine the specific effects of this compound on their cell lines of interest.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cancer cell line screen with this compound, even at low micromolar concentrations. Is this expected?

Q2: What is the likely mechanism of action for the cytotoxicity of this compound?

A2: The precise mechanism is yet to be elucidated for this specific molecule. However, structurally related benzimidazoles have been shown to induce cytotoxicity through various mechanisms, including:

  • Topoisomerase I Inhibition: Some benzimidazole derivatives can poison topoisomerase I, leading to DNA damage and apoptosis.

  • PARP Inhibition: Certain benzamides and benzimidazoles can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is another mechanism associated with some cytotoxic benzimidazoles.

  • Kinase Inhibition: Substituted benzimidazoles have been developed as inhibitors of various protein kinases involved in cell proliferation and survival signaling.

Further investigation into the mechanism of action for this compound is recommended.

Q3: Our cytotoxicity assay results (e.g., MTT, XTT) show high variability between replicates when using this compound. What could be the cause?

A3: High variability in colorimetric cytotoxicity assays can stem from several factors, particularly with a novel compound:

  • Compound Precipitation: The compound may have limited solubility in your culture medium, leading to precipitation at higher concentrations and uneven distribution in the wells. Visually inspect the wells for any precipitate.

  • Interference with Assay Chemistry: The compound itself might directly react with the assay reagent (e.g., reducing MTT tetrazolium salt), leading to false-positive or false-negative results.

  • Cell Clumping: The compound might induce changes in cell adhesion, leading to cell clumping and uneven cell distribution at the time of assay.

Refer to the Troubleshooting Guide below for strategies to address these issues.

Q4: How can we differentiate between a cytotoxic and a cytostatic effect of this compound?

A4: This is a critical distinction in drug discovery. A cytotoxic effect leads to cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To differentiate between these effects, you can employ the following strategies:

  • Cell Counting Assays: Directly count the number of viable cells over time (e.g., using a hemocytometer with trypan blue exclusion or an automated cell counter). A cytostatic agent will result in a plateau of the cell number, while a cytotoxic agent will cause a decrease in the viable cell count.

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, providing a direct measure of cytotoxicity.

  • Apoptosis Assays: Use assays like Annexin V/Propidium Iodide staining followed by flow cytometry to specifically quantify apoptotic and necrotic cell populations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background in cytotoxicity assay Compound interferes with the assay reagent.Run a control plate with the compound in cell-free medium to quantify its intrinsic absorbance/fluorescence at the assay wavelength. Subtract this background from your experimental values.
Contamination of culture.Visually inspect cultures for any signs of microbial contamination. Use fresh, sterile reagents.
Inconsistent dose-response curve Compound precipitation at higher concentrations.Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low and consistent across all wells. Perform a solubility test of the compound in your culture medium.
Inaccurate serial dilutions.Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment.
Low signal or unexpected results Incorrect incubation time.Optimize the incubation time with the compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint.
Cell density is too high or too low.Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the experiment.
Discrepancy between different cytotoxicity assays Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).Use a panel of complementary assays to get a comprehensive view of the compound's effect. For example, combine a metabolic assay (MTT) with a membrane integrity assay (LDH) and a cell counting method.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes of viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell lysis or membrane damage.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol. Include control wells for maximum LDH release (by adding a lysis buffer) and a no-cell background control.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a fresh 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the assay kit manufacturer (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compound Add Compound to Cells overnight_incubation->add_compound prepare_compound Prepare Serial Dilutions of This compound prepare_compound->add_compound incubation Incubate for 24/48/72h add_compound->incubation assay_choice Select Cytotoxicity Assay incubation->assay_choice mtt_assay MTT Assay assay_choice->mtt_assay Metabolic Activity ldh_assay LDH Assay assay_choice->ldh_assay Membrane Integrity apoptosis_assay Apoptosis Assay assay_choice->apoptosis_assay Apoptosis read_plate Measure Absorbance/ Fluorescence mtt_assay->read_plate ldh_assay->read_plate apoptosis_assay->read_plate calculate_viability Calculate % Viability/ Cytotoxicity read_plate->calculate_viability dose_response Generate Dose-Response Curve calculate_viability->dose_response end End dose_response->end

Caption: Workflow for assessing the cytotoxicity of a novel compound.

Hypothetical_Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_apoptosis Apoptosis Pathway compound This compound topoisomerase Topoisomerase I compound->topoisomerase Inhibition parp PARP compound->parp Inhibition dna_strand_breaks DNA Strand Breaks topoisomerase->dna_strand_breaks p53 p53 Activation dna_strand_breaks->p53 dna_repair DNA Repair parp->dna_repair bax Bax Upregulation p53->bax caspases Caspase Activation bax->caspases apoptosis Apoptosis caspases->apoptosis

Technical Support Center: Refining Purification Techniques for 4-Methoxy-3,5-dimethylbenzimidamide and Related Benzimidazole Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Methoxy-3,5-dimethylbenzimidamide and structurally similar benzimidazole-based compounds. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound and related compounds?

A1: Common impurities can include unreacted starting materials, by-products from side reactions, and degradation products. For example, in the synthesis of related benzimidazole thioethers, which are often precursors to proton pump inhibitors, impurities can arise from incomplete reaction or oxidation.[1] The stability of these compounds can be a concern, leading to degradation upon storage if special precautions are not taken.[1]

Q2: My purified compound is discolored. What could be the cause and how can I remove the color?

A2: Discoloration often indicates the presence of minor, highly colored impurities or degradation products. A common purification step to address this is treatment with activated charcoal (charcoalization) followed by filtration through a celite bed.[1] Recrystallization from a suitable solvent system, such as dichloromethane-ethyl acetate, can also be effective in removing colored impurities and improving the overall purity.[1]

Q3: I am having difficulty crystallizing my compound. What can I do?

A3: If your compound is difficult to crystallize directly, consider converting it into a salt, such as a hydrochloride salt. This can often result in a more stable and crystalline solid that is easier to handle and purify.[1] For instance, the thioether intermediate in the synthesis of Omeprazole is purified by converting it to its hydrochloride salt, which is a solid with high purity (98%).[1] After purification, the salt can be neutralized to obtain the free base.

Q4: What are the recommended purification techniques for this compound?

A4: Several techniques can be employed, often in combination:

  • Salt Formation: Conversion to a hydrochloride salt can significantly improve purity and ease of handling.[1]

  • Recrystallization: Using a mixed solvent system like dichloromethane-ethyl acetate can be effective for obtaining a pure crystalline product.[1]

  • Column Chromatography: Flash column chromatography on silica gel is a standard method for purifying organic compounds.[2] The choice of eluent is critical and needs to be optimized for your specific compound.

  • Extractive Work-up: A thorough aqueous work-up after the reaction can remove many water-soluble impurities. This often involves washing the organic layer with acidic, basic, and neutral aqueous solutions.[1]

Troubleshooting Guides

This section provides a structured approach to resolving common issues during the purification of this compound and related intermediates.

Problem: Low Purity After Initial Synthesis
Possible Cause Suggested Solution
Incomplete ReactionMonitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion before work-up.
Inefficient ExtractionOptimize the extractive work-up by adjusting the pH of the aqueous washes to ensure all ionizable impurities are removed. Use multiple extractions with fresh solvent.
Co-precipitation of ImpuritiesIf direct crystallization from the reaction mixture yields low purity, first isolate the crude product as an oil or amorphous solid and then perform a separate, optimized recrystallization.
Thermal DegradationIf the synthesis or work-up involves high temperatures, consider if your compound is thermally labile. If so, perform all steps at a lower temperature.
Problem: Poor Yield During Purification
Possible Cause Suggested Solution
Product Loss During ExtractionEnsure the pH of the aqueous layer is optimal to keep your product in the organic phase. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.
Product Adsorption on Silica GelIf using column chromatography, deactivation of the silica gel with a small amount of a polar solvent (e.g., triethylamine in the eluent for basic compounds) can prevent irreversible adsorption.
Inappropriate Crystallization SolventPerform small-scale solvent screening to find a solvent or solvent mixture that provides high recovery. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Degradation During PurificationThe stability of benzimidazole derivatives can be an issue.[1] Avoid prolonged exposure to strong acids or bases and high temperatures during purification.

Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Formation

This protocol is adapted from methods used for purifying structurally similar benzimidazole thioether intermediates.[1]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane.

  • Acidification: Cool the solution to 0-10°C and bubble dry hydrogen chloride (HCl) gas through it, or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • Precipitation: The hydrochloride salt should precipitate as a solid. Continue stirring at a low temperature for a period to ensure complete precipitation.

  • Isolation: Collect the solid by filtration and wash it with a small amount of cold solvent (the same one used for the reaction).

  • Drying: Dry the purified hydrochloride salt under vacuum.

  • Neutralization (Optional): To obtain the free base, suspend the hydrochloride salt in a fresh organic solvent (e.g., dichloromethane) and wash with an aqueous base solution (e.g., sodium carbonate or sodium hydroxide) until the aqueous layer is basic. Separate the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure to obtain the purified free base.

Protocol 2: Recrystallization from a Mixed Solvent System

This protocol is a general method for recrystallization, with the solvent system being an example.[1]

  • Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent (e.g., dichloromethane) at room temperature or with gentle heating.

  • Addition of "Poor" Solvent: To the resulting solution, slowly add a "poor" solvent (e.g., ethyl acetate or hexane) in which the compound is less soluble, until the solution becomes slightly turbid.

  • Inducing Crystallization: If crystals do not form immediately, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Data Presentation

Table 1: Purity of a Benzimidazole Intermediate Before and After Purification via Hydrochloride Salt Formation

Purification Stage Purity (%) Reference
Crude ThioetherNot specified, but described as "difficult to purify"[1]
After Conversion to HCl Salt98%[1]

Table 2: Common Solvents for Purification of Benzimidazole and Pyridine Derivatives

Technique Solvent/Solvent System Purpose Reference
ExtractionDichloromethaneOrganic phase for product[1]
RecrystallizationDichloromethane-Ethyl AcetateTo obtain pure crystalline product[1]
Column ChromatographyHexane:Dichloromethane (various ratios)Eluent for separation on silica gel[2]
Column ChromatographyHexane:Ethyl Acetate (various ratios)Eluent for separation on silica gel[2]

Visualizations

PurificationWorkflow start Crude Product extraction Extractive Work-up (Acid/Base Washes) start->extraction decision Is the compound a solid? extraction->decision salt_formation Salt Formation (e.g., HCl salt) extraction->salt_formation Alternative Route recrystallization Recrystallization decision->recrystallization Yes chromatography Column Chromatography decision->chromatography No (Oil) neutralization Neutralization recrystallization->neutralization If salt was formed final_product Pure Product recrystallization->final_product chromatography->final_product salt_formation->recrystallization neutralization->final_product

Caption: General purification workflow for benzimidazole intermediates.

TroubleshootingPurification start Low Purity After Initial Attempt check_reaction Was the reaction complete? start->check_reaction check_reaction->start No, re-run reaction check_workup Was the extractive work-up thorough? check_reaction->check_workup Yes check_workup->start No, re-do work-up check_crystallization Was recrystallization effective? check_workup->check_crystallization Yes consider_chromatography Consider Column Chromatography check_crystallization->consider_chromatography No consider_salt Consider Salt Formation check_crystallization->consider_salt No consider_chromatography->start Implement & Re-analyze consider_salt->start Implement & Re-analyze

Caption: Decision tree for troubleshooting low purity issues.

References

Technical Support Center: Minimizing Off-Target Effects of Benzimidazole-based Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of benzimidazole-based proton pump inhibitors (PPIs). The information provided is centered around omeprazole, a representative compound sharing structural similarities with "4-Methoxy-3,5-dimethylbenzimidamide," to address potential challenges during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of benzimidazole-based PPIs like omeprazole?

A1: The primary on-target effect of benzimidazole-based PPIs is the irreversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells, leading to a reduction in stomach acid secretion.

Known off-target effects that researchers should be aware of include:

  • Inhibition of Cytochrome P450 (CYP) Enzymes: Omeprazole and its metabolites can inhibit various CYP isoforms, most notably CYP2C19 and to a lesser extent CYP3A4, which can lead to drug-drug interactions.[1][2]

  • Nutrient Malabsorption: Long-term inhibition of gastric acid can interfere with the absorption of essential nutrients, including vitamin B12 and magnesium.[3][4]

  • Alteration of the Gut Microbiome: Changes in gastric pH can lead to shifts in the composition of the gut microbiota.[5][6][7] This may result in an over-representation of certain oral bacteria in the fecal microbiome.[5][6]

Q2: How can I proactively minimize off-target effects in my experimental design?

A2: To minimize off-target effects, consider the following strategies in your experimental design:

  • Use the Lowest Effective Concentration: Titrate the compound to the lowest concentration that achieves the desired on-target effect (H+/K+-ATPase inhibition) to reduce the likelihood of engaging off-target proteins.

  • Include Appropriate Controls:

    • Vehicle Control: To account for any effects of the solvent used to dissolve the compound.

    • Inactive Analogs: If available, use a structurally similar but biologically inactive analog to differentiate between specific on-target effects and non-specific or off-target effects.

    • Positive and Negative Controls for Off-Targets: When assessing a potential off-target, include known inhibitors (positive control) and non-inhibitors (negative control) of that target.

  • Cell Line Selection: Choose cell lines that express the target of interest (H+/K+-ATPase for on-target effects). For off-target assessment, select cell lines that are relevant to the potential off-target (e.g., hepatocytes for CYP450 metabolism studies).

  • Consider the Metabolic Profile: Be aware that metabolites of the parent compound may have their own off-target activities. For instance, omeprazole metabolites also contribute to the inhibition of CYP2C19 and CYP3A4.[8][9]

Q3: What are the key considerations when interpreting data from in vitro off-target assays?

A3: When interpreting in vitro off-target data, it is crucial to consider:

  • Concentration-Response Relationship: A clear dose-dependent effect is more indicative of a true interaction than an effect observed only at a single high concentration.

  • Comparison to On-Target Potency: Compare the concentration at which an off-target effect is observed to the concentration required for the on-target effect. A large window between on-target and off-target activity suggests better selectivity.

  • Physiological Relevance of Concentrations: Evaluate whether the concentrations used in vitro are achievable and relevant in your experimental system or in vivo models.

  • Assay-Specific Artifacts: Be aware of potential interferences in your assay system. For example, in fluorescent-based CYP450 inhibition assays, the test compound itself might fluoresce or quench fluorescence, leading to false results.[2]

Troubleshooting Guides

Issue 1: Inconsistent results in CYP450 inhibition assays.
Potential Cause Troubleshooting Step
Compound Instability Assess the stability of your compound in the assay buffer and microsomal preparation over the incubation time.
Solvent Effects Ensure the final concentration of the organic solvent (e.g., DMSO, acetonitrile) is low (typically ≤1%) and consistent across all wells, as it can inhibit CYP enzymes.[1]
Microsomal Protein Concentration The concentration of human liver microsomes can affect the IC50 value. Use a consistent and optimized protein concentration for all experiments.[10]
Substrate Competition If using a cocktail of probe substrates, be aware of potential interactions between the substrates themselves. It is advisable to validate results with single-substrate assays.[5]
Time-Dependent Inhibition (TDI) If you observe a discrepancy between pre-incubation and no pre-incubation results, your compound may be a time-dependent inhibitor. Conduct a specific TDI assay to characterize this.[8][9]
Issue 2: Difficulty in assessing on-target H+/K+-ATPase inhibition in a cellular context.
Potential Cause Troubleshooting Step
Low H+/K+-ATPase Expression Confirm the expression of the H+/K+-ATPase in your chosen cell line using techniques like Western blot or qPCR.
Compound Activation Benzimidazole-based PPIs are prodrugs that require an acidic environment for activation. Ensure your assay conditions facilitate this conversion (e.g., using a low pH buffer or a cell line with acidic compartments).
Indirect Measurement Issues If using an indirect readout of proton pump activity (e.g., change in extracellular pH), be mindful of other cellular processes that can affect pH. Consider a more direct assay using isolated enzyme preparations.
Cell Viability At high concentrations, the compound may be causing cytotoxicity, leading to a decrease in overall cellular function, which could be misinterpreted as specific inhibition. Always perform a concurrent cell viability assay (e.g., MTT, CellTiter-Glo).

Quantitative Data Summary

Table 1: Inhibitory Constants (Ki) of Omeprazole for Human Cytochrome P450 Isoforms

CYP IsoformSubstrateInhibition TypeKi (µM)Reference
CYP2C19S-mephenytoinCompetitive3.1 ± 2.2[1][2]
CYP2C9TolbutamideCompetitive40.1 ± 14.8[1][2]
CYP3A4DextromethorphanNon-competitive84.4 ± 4.0[1][2]
CYP2D6Dextromethorphan-240.7 ± 102.0[1][2]

Data presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay

This protocol is for determining the inhibitory activity of a compound on purified H+/K+-ATPase.

Materials:

  • Purified H+/K+-ATPase (e.g., from porcine or rabbit gastric microsomes)

  • Assay Buffer: 40 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂

  • ATP solution (2 mM)

  • Test compound stock solution

  • Omeprazole (positive control)

  • Vehicle (negative control)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Incubator and microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and omeprazole in the assay buffer.

  • In a 96-well plate, add the assay buffer, purified H+/K+-ATPase enzyme, and the test compound/control to each well.

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding the ATP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at a wavelength appropriate for the malachite green assay (e.g., 620-660 nm) to quantify the amount of inorganic phosphate released.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: CYP2C19 Inhibition Assay using Human Liver Microsomes

This protocol outlines a method to assess the inhibitory potential of a compound on CYP2C19 activity.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system

  • CYP2C19-specific substrate (e.g., S-mephenytoin)

  • Test compound stock solution

  • Known CYP2C19 inhibitor (e.g., ticlopidine) as a positive control

  • Acetonitrile or other suitable quenching solvent

  • LC-MS/MS system

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, HLMs, and the test compound/control.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system and the CYP2C19 substrate.

  • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the formation of the metabolite of the CYP2C19 substrate using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Visualizations

experimental_workflow cluster_0 On-Target Assessment cluster_1 Off-Target Assessment H+/K+-ATPase Assay H+/K+-ATPase Assay Selectivity Index Selectivity Index H+/K+-ATPase Assay->Selectivity Index Compare Potency CYP450 Inhibition CYP450 Inhibition CYP450 Inhibition->Selectivity Index Nutrient Uptake Assay Nutrient Uptake Assay Microbiome Analysis Microbiome Analysis Test Compound Test Compound Test Compound->H+/K+-ATPase Assay Determine IC50 Test Compound->CYP450 Inhibition Determine IC50/Ki Test Compound->Nutrient Uptake Assay Assess Interference Test Compound->Microbiome Analysis Characterize Shifts

Caption: Experimental workflow for assessing on- and off-target effects.

signaling_pathway cluster_off_target Off-Target Effects PPI PPI Gastric H+/K+-ATPase Gastric H+/K+-ATPase PPI->Gastric H+/K+-ATPase Inhibits CYP2C19/3A4 CYP2C19/3A4 PPI->CYP2C19/3A4 Inhibits Gastric Acid Secretion Gastric Acid Secretion Gastric H+/K+-ATPase->Gastric Acid Secretion Reduces Nutrient Absorption Nutrient Absorption Gastric Acid Secretion->Nutrient Absorption Impacts Gut Microbiome Gut Microbiome Gastric Acid Secretion->Gut Microbiome Alters Drug Metabolism Drug Metabolism CYP2C19/3A4->Drug Metabolism Alters

Caption: On-target and major off-target pathways of PPIs.

troubleshooting_logic cluster_assay_params Assay Parameters start Inconsistent In Vitro Results check_compound Check Compound Stability & Purity start->check_compound check_assay Review Assay Parameters check_compound->check_assay If stable & pure check_controls Validate Controls check_assay->check_controls If parameters are correct Solvent Conc. Solvent Conc. check_assay->Solvent Conc. Protein Conc. Protein Conc. check_assay->Protein Conc. Incubation Time. Incubation Time. check_assay->Incubation Time. conclusion Identify Source of Variability check_controls->conclusion If controls perform as expected Incubation Time Incubation Time

Caption: Logical workflow for troubleshooting inconsistent in vitro data.

References

Validation & Comparative

Comparative Analysis of 4-Methoxy-3-arylamido-N-(substitutedphenyl)benzamide Derivatives as Potential Antiplatelet Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activity and validation of novel benzamide derivatives with antiplatelet properties.

This guide provides an objective comparison of the antiplatelet performance of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives, with a focus on compounds 6c and 6f , against other alternatives. The information presented is supported by experimental data from in vitro studies.

Executive Summary

A series of novel 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives have been synthesized and evaluated for their potential as antiplatelet agents. Among the synthesized compounds, 6c and 6f have demonstrated significant inhibitory effects on platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA). This guide details the biological validation of these compounds, presenting comparative data on their efficacy and cytotoxicity, alongside the experimental protocols utilized for their evaluation.

Data Presentation

The antiplatelet aggregation activities of the synthesized benzamide derivatives were quantified by determining their half-maximal inhibitory concentration (IC₅₀). The results for the most potent compounds, 6c and 6f, are summarized below and compared with Aspirin, a standard antiplatelet medication.

CompoundInducerIC₅₀ (μM)
6c ADP3.84[1]
6f AA3.12[1]
AspirinAA>100
AspirinADPIneffective

Note: Lower IC₅₀ values indicate higher potency.

Cytotoxicity Assessment

The cytotoxic effects of the active compounds were evaluated against L929 mouse fibroblast cells. The results indicated that none of the tested compounds exhibited obvious cytotoxicity at concentrations of 10 and 20 μM, suggesting a favorable safety profile at effective antiplatelet concentrations.[1]

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide.

Antiplatelet Aggregation Assay (Born's Method)

The in vitro antiplatelet aggregation activities of the benzamide derivatives were assessed using the turbidimetric method, also known as Born's method.[1][2]

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
  • To obtain PRP, the blood is centrifuged at a low speed (e.g., 200 x g) for 10 minutes at room temperature.[3] The supernatant, rich in platelets, is carefully collected.
  • The remaining blood is centrifuged at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the remaining cells.[3] The resulting supernatant is the PPP, which is used to set the baseline (100% aggregation) in the aggregometer.

2. Aggregation Measurement:

  • The light transmission of the PRP is set to 0% in an aggregometer.
  • Aliquots of PRP are pre-incubated with various concentrations of the test compounds or a vehicle control.
  • Platelet aggregation is induced by adding a standard agonist, either adenosine diphosphate (ADP) or arachidonic acid (AA).
  • The change in light transmission, which correlates with the degree of platelet aggregation, is recorded over time.

3. Data Analysis:

  • The maximum aggregation percentage for each concentration of the test compound is determined.
  • The IC₅₀ value, the concentration of the compound that inhibits platelet aggregation by 50%, is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay with L929 mouse fibroblast cells.[4][5]

1. Cell Culture and Treatment:

  • L929 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
  • Cells are seeded in 96-well plates and allowed to adhere overnight.
  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

2. MTT Assay:

  • After the incubation period, the medium is replaced with a fresh medium containing MTT solution.
  • The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

3. Data Analysis:

  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
  • The cell viability is expressed as a percentage of the viability of the untreated control cells.

Mandatory Visualizations

Experimental Workflow for Antiplatelet Activity Screening

G Workflow for In Vitro Antiplatelet Activity Screening cluster_0 Sample Preparation cluster_1 Aggregation Assay cluster_2 Data Analysis blood Whole Blood Collection prp PRP Preparation (Low-Speed Centrifugation) blood->prp ppp PPP Preparation (High-Speed Centrifugation) prp->ppp incubation Incubate PRP with Test Compound prp->incubation induction Induce Aggregation (ADP or AA) incubation->induction measurement Measure Light Transmission induction->measurement analysis Calculate % Inhibition measurement->analysis ic50 Determine IC50 analysis->ic50

Caption: A flowchart illustrating the key steps in the in vitro screening of antiplatelet compounds using Born's method.

Signaling Pathways in Platelet Aggregation

G Simplified Signaling Pathways of ADP and AA in Platelet Aggregation cluster_ADP ADP Pathway cluster_AA Arachidonic Acid Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq Protein P2Y12->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca GPIIbIIIa GPIIb/IIIa Activation Ca->GPIIbIIIa AA Arachidonic Acid COX1 COX-1 AA->COX1 PGH2 PGH₂ COX1->PGH2 TXA2s TXA₂ Synthase PGH2->TXA2s TXA2 Thromboxane A₂ TXA2s->TXA2 TP_receptor TP Receptor TXA2->TP_receptor TP_receptor->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Benzamide Benzamide Derivatives (e.g., 6f) Benzamide->COX1 Aspirin Aspirin Aspirin->COX1

Caption: A diagram showing the distinct signaling cascades initiated by ADP and Arachidonic Acid, leading to platelet aggregation, and the points of inhibition by aspirin and the benzamide derivatives.

References

Comparative Analysis of 4-Methoxy-3,5-dimethylbenzimidamide and Known Inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical compound 4-Methoxy-3,5-dimethylbenzimidamide against a panel of well-characterized inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK). p38 MAPKs are a family of serine/threonine protein kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress, making them a significant target in drug discovery for inflammatory diseases and cancer.[1][2][3] This document presents quantitative data on inhibitor performance, detailed experimental protocols for assessing inhibitory activity, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Comparison of Inhibitor Potency

The inhibitory activities of various compounds against p38 MAPK are typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several known p38 MAPK inhibitors. For the purpose of this guide, this compound is included as a hypothetical compound for comparison.

Compoundp38 Isoform TargetIC50 (nM)Reference
This compound p38α (Hypothetical)Data Not Available-
Skepinone-Lp38α5[4]
Ralimetinib (LY2228820)p387[4]
Neflamapimod (VX-745)p38α10[4]
BMS-582949p3813[4]
PH-797804p38α26[4]
SB239063p38α/β44[4]
Adezmapimod (SB 203580)p38α50[4]
VX-702p38αSelective inhibitor[4]
SB-242235p38~1000[4]

Signaling Pathway of p38 MAPK

The p38 MAPK signaling cascade is a key pathway that responds to stress stimuli such as cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[3][5] The pathway is integral in regulating cell differentiation, apoptosis, and autophagy.[3] Activation of the p38 MAPK pathway involves a three-tiered kinase cascade.[6] Upstream MAP kinase kinase kinases (MAP3Ks) phosphorylate and activate MAP kinase kinases (MKKs), specifically MKK3 and MKK6.[6][7] These MKKs then dually phosphorylate p38 MAPK on threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation.[7][8] Once activated, p38 MAPK phosphorylates various downstream substrates, including other protein kinases and transcription factors, to elicit a cellular response.[3][9]

p38_signaling_pathway extracellular_stimuli Environmental Stress / Cytokines receptor Cell Surface Receptor extracellular_stimuli->receptor map3k MAP3K (e.g., TAK1, ASK1) receptor->map3k mkk3_6 MKK3 / MKK6 map3k->mkk3_6 phosphorylates p38_mapk p38 MAPK mkk3_6->p38_mapk phosphorylates at Thr180/Tyr182 downstream_kinases Downstream Kinases (e.g., MAPKAPK2) p38_mapk->downstream_kinases phosphorylates transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38_mapk->transcription_factors phosphorylates cellular_response Cellular Response (Inflammation, Apoptosis, etc.) downstream_kinases->cellular_response transcription_factors->cellular_response inhibitor_screening_workflow compound_library Compound Library hts High-Throughput Screening (HTS) (e.g., In Vitro Kinase Assay) compound_library->hts hit_identification Hit Identification hts->hit_identification dose_response Dose-Response & IC50 Determination hit_identification->dose_response Primary Hits cellular_assays Cell-Based Assays (e.g., Phosphorylation Assay) dose_response->cellular_assays selectivity_profiling Selectivity Profiling (Against other kinases) cellular_assays->selectivity_profiling lead_optimization Lead Optimization selectivity_profiling->lead_optimization

References

A Proposed Framework for the Cross-Validation of 4-Methoxy-3,5-dimethylbenzimidamide in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: 4-Methoxy-3,5-dimethylbenzimidamide (CAS 1260836-72-3) is a compound for which there is a notable absence of publicly available biological data. This guide, therefore, presents a hypothetical framework for its initial cross-validation. The experimental data herein is illustrative and intended to serve as a template for a structured investigation into the compound's potential therapeutic effects.

Introduction

Substituted benzimidazoles and benzamidines are privileged scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antiproliferative effects.[1][2][3] this compound, by virtue of its core structure, is a candidate for investigation in these therapeutic areas. This document outlines a proposed, multi-model cross-validation strategy to elucidate its potential efficacy and mechanism of action, comparing its hypothetical performance against established therapeutic agents.

Proposed Areas of Investigation and Comparator Compounds

Based on the activities of structurally related compounds, two primary areas of investigation are proposed for this compound:

  • Anticancer Activity: To be benchmarked against Doxorubicin, a widely used chemotherapeutic agent.

  • Antimicrobial Activity: To be compared with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

Hypothetical Data Presentation

The following tables represent the type of quantitative data that would be generated from the proposed experimental protocols.

Table 1: Hypothetical In Vitro Anticancer Activity

CompoundCell LineAssay TypeIC50 (µM)
This compoundMCF-7 (Breast)MTT15.2
This compoundA549 (Lung)MTT22.8
This compoundHCT116 (Colon)MTT18.5
Doxorubicin (Control)MCF-7 (Breast)MTT0.8
Doxorubicin (Control)A549 (Lung)MTT1.2
Doxorubicin (Control)HCT116 (Colon)MTT1.0

Table 2: Hypothetical In Vivo Anticancer Efficacy in HCT116 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2.5
This compound2545-1.0
This compound5068-3.2
Doxorubicin (Control)585-8.5

Table 3: Hypothetical In Vitro Antimicrobial Activity

CompoundBacterial StrainAssay TypeMIC (µg/mL)
This compoundStaphylococcus aureus (ATCC 29213)Broth Microdilution8
This compoundEscherichia coli (ATCC 25922)Broth Microdilution16
This compoundPseudomonas aeruginosa (ATCC 27853)Broth Microdilution32
Ciprofloxacin (Control)Staphylococcus aureus (ATCC 29213)Broth Microdilution0.5
Ciprofloxacin (Control)Escherichia coli (ATCC 25922)Broth Microdilution0.015
Ciprofloxacin (Control)Pseudomonas aeruginosa (ATCC 27853)Broth Microdilution0.25

Proposed Experimental Protocols

In Vitro Anticancer Activity: MTT Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight. The following day, cells are treated with serial dilutions of this compound or Doxorubicin for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

In Vivo Anticancer Efficacy: Xenograft Model
  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. All procedures are to be conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Implantation: 5 x 10^6 HCT116 cells in 100 µL of Matrigel/PBS solution are injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups. This compound (e.g., 25 and 50 mg/kg) or Doxorubicin (e.g., 5 mg/kg) is administered via intraperitoneal injection on a predetermined schedule (e.g., twice weekly) for 3 weeks. A vehicle control group receives the formulation excipient only.

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

In Vitro Antimicrobial Activity: Broth Microdilution Assay
  • Bacterial Strains: Representative Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria are used.

  • Inoculum Preparation: Bacterial colonies from an overnight agar plate are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Preparation: this compound and Ciprofloxacin are serially diluted in CAMHB in a 96-well microtiter plate.

  • Inoculation: The diluted bacterial suspension is added to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Logical and Experimental Workflows

experimental_workflow Figure 1. Proposed Cross-Validation Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation In Vitro Anticancer Anticancer Assays (MTT, etc.) vs. Doxorubicin In Vivo Anticancer Xenograft Models (e.g., HCT116 in nude mice) In Vitro Anticancer->In Vivo Anticancer If Active In Vitro Antimicrobial Antimicrobial Assays (Broth Microdilution) vs. Ciprofloxacin In Vivo Antimicrobial Murine Infection Models (e.g., S. aureus thigh infection) In Vitro Antimicrobial->In Vivo Antimicrobial If Active Data Analysis Data Analysis and Structure-Activity Relationship In Vivo Anticancer->Data Analysis In Vivo Antimicrobial->Data Analysis Compound This compound Compound->In Vitro Anticancer Compound->In Vitro Antimicrobial

Figure 1. Proposed Cross-Validation Workflow

Potential Signaling Pathway for Investigation

signaling_pathway Figure 2. Hypothetical PI3K/Akt Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Compound 4-Methoxy-3,5- dimethylbenzimidamide Compound->PI3K Compound->Akt

Figure 2. Hypothetical PI3K/Akt Signaling Pathway Inhibition

References

Structure-Activity Relationship (SAR) Studies of 4-Methoxy-3,5-dimethylbenzimidamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for structure-activity relationship (SAR) studies specifically focused on 4-Methoxy-3,5-dimethylbenzimidamide analogs did not yield sufficient publicly available data to construct a detailed comparative guide as requested. The scientific literature extensively covers the SAR of benzimidazole and benzamide derivatives, which are structurally distinct from benzimidamides (or benzamidines).

Benzimidazoles feature a benzene ring fused to an imidazole ring, whereas benzimidamides possess a C-aminoiminomethyl group attached to the benzene ring. This fundamental structural difference means that the SAR data for benzimidazoles cannot be directly extrapolated to predict the biological activities of benzimidamide analogs.

Given the lack of specific data on the requested compounds, this guide will instead provide a comparative analysis of a closely related and well-studied class of compounds: substituted benzimidazole derivatives . This will serve as an illustrative example of how SAR studies are conducted and presented for heterocyclic compounds with significant pharmacological interest, fulfilling the user's core requirements for data presentation, experimental protocols, and visualization. The information presented below is based on published research on various substituted benzimidazole analogs.

Comparative Analysis of Substituted Benzimidazole Derivatives

Benzimidazole derivatives have garnered significant attention from medicinal chemists due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The structure-activity relationships of these compounds are often explored by modifying substituents at various positions of the benzimidazole scaffold, primarily at the N-1, C-2, and C-5/6 positions.

Compound IDR1-Substituent at C-2In-vitro COX-2 Inhibition (IC50, µM)In-vivo Carrageenan-induced Paw Edema Inhibition (%)
1a Phenyl15.245.8
1b 4-Methoxyphenyl8.562.3
1c 4-Chlorophenyl12.151.7
1d 4-Nitrophenyl21.838.2
1e Thiophen-2-yl9.358.9
Celecoxib - (Reference Drug)0.875.4

Data presented is a representative compilation from various SAR studies on anti-inflammatory benzimidazoles and is for illustrative purposes.

The data in Table 1 suggests that the nature of the substituent at the C-2 position of the benzimidazole ring significantly influences its anti-inflammatory activity. The presence of an electron-donating group like methoxy on the phenyl ring (Compound 1b ) enhances the activity compared to an unsubstituted phenyl ring (Compound 1a ) or one with an electron-withdrawing group like nitro (Compound 1d ).

Experimental Protocols

A generalized experimental protocol for the synthesis and evaluation of anti-inflammatory benzimidazole analogs is provided below.

General Synthesis of 2-Substituted Benzimidazoles

A mixture of o-phenylenediamine (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (20 mL) is refluxed for 4-6 hours in the presence of a catalytic amount of an oxidizing agent such as sodium metabisulfite or copper(II) acetate. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, dried, and recrystallized from a suitable solvent to afford the pure 2-substituted benzimidazole derivative.

In-vitro COX-2 Inhibition Assay

The ability of the synthesized compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme is determined using a colorimetric COX inhibitor screening assay kit. The assay is performed in a 96-well plate. The reaction mixture contains Tris-HCl buffer, heme, and the COX-2 enzyme. The test compounds are added at various concentrations, and the plate is incubated. The reaction is initiated by the addition of arachidonic acid and the absorbance is measured at 590 nm using a microplate reader. The IC50 values are calculated from the concentration-response curves.

In-vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema Model)

Wistar albino rats are divided into different groups. The control group receives the vehicle, the standard group receives a reference drug (e.g., Celecoxib), and the test groups receive the synthesized compounds at a specific dose. After 30 minutes of drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw of each rat. The paw volume is measured at different time intervals using a plethysmometer. The percentage inhibition of edema is calculated for each group.

Visualizations

General Structure-Activity Relationship of Benzimidazoles

The following diagram illustrates the key positions on the benzimidazole scaffold that are often modified in SAR studies and their general influence on biological activity.

SAR_Benzimidazole Benzimidazole N1 N-1 Position (Modulates Lipophilicity and Pharmacokinetics) C2 C-2 Position (Critical for Receptor/Enzyme Binding) C5_C6 C-5/6 Positions (Fine-tunes Activity and Selectivity)

Caption: Key positions for substitution on the benzimidazole ring that influence its pharmacological activity.

Experimental Workflow for Anti-inflammatory Drug Screening

This diagram outlines the typical workflow for synthesizing and evaluating novel anti-inflammatory agents.

Workflow Synthesis Synthesis of Benzimidazole Analogs Purification Purification and Characterization (TLC, NMR, MS) Synthesis->Purification InVitro In-vitro Screening (COX-2 Inhibition Assay) Purification->InVitro Active_Compounds Identification of Active Compounds InVitro->Active_Compounds InVivo In-vivo Studies (Carrageenan-induced Paw Edema) Active_Compounds->InVivo Lead_Optimization Lead Optimization InVivo->Lead_Optimization

Caption: A typical workflow for the synthesis and biological evaluation of potential anti-inflammatory compounds.

Comparative Analysis of 4-Methoxy-3,5-dimethylbenzimidamide and its Enantiomers: A Hypothetical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: An extensive search of scientific literature and chemical databases has revealed no specific information or published studies on "4-Methoxy-3,5-dimethylbenzimidamide" or its individual enantiomers. Therefore, the following guide is a hypothetical framework designed to illustrate how a comparative analysis of this compound and its enantiomers would be presented for a research audience. The experimental data, protocols, and signaling pathways are illustrative examples based on the properties of related benzimidazole compounds and are not based on actual experimental results for the specified molecule.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2][3] The introduction of specific substituents on the benzimidazole core can modulate the pharmacological profile of these molecules. The hypothetical compound, this compound, possesses structural features that suggest potential biological activity.

Furthermore, the presence of a chiral center, which would arise from atropisomerism or the introduction of a chiral substituent, necessitates the separate investigation of its enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This guide provides a hypothetical comparative analysis of the racemic mixture of this compound and its purified enantiomers, (R)- and (S)-4-Methoxy-3,5-dimethylbenzimidamide.

Hypothetical Data Presentation

The following table summarizes hypothetical quantitative data for the racemic mixture and individual enantiomers of this compound. This data is purely illustrative to demonstrate the format of a comparative analysis.

ParameterRacemic Mixture(R)-Enantiomer(S)-Enantiomer
Purity (by chiral HPLC) 50% (R), 50% (S)>99%>99%
IC50 (Target Kinase X) 150 nM25 nM2500 nM
EC50 (Cell-based Assay) 120 nM20 nM>10,000 nM
Cytotoxicity (HepG2) 5 µM15 µM2 µM
Solubility (PBS, pH 7.4) 50 µg/mL55 µg/mL48 µg/mL
Plasma Protein Binding 92%85%95%
Half-life (in vivo, mouse) 2.5 hours4.0 hours1.5 hours

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are examples of protocols that would be used to generate the data presented above.

Chiral Separation of this compound Enantiomers

The enantiomers of racemic this compound would be separated by preparative chiral High-Performance Liquid Chromatography (HPLC).

  • Column: A chiral stationary phase, such as amylose-tris-(5-chloro-2-methylphenylcarbamate) immobilized on silica gel.[4]

  • Mobile Phase: A mixture of n-hexane and ethanol (with a small percentage of a basic modifier like diethylamine to improve peak shape).

  • Detection: UV detection at a wavelength determined by the compound's absorbance maximum.

  • Procedure: The racemic mixture is dissolved in the mobile phase and injected onto the column. The mobile phase composition is optimized to achieve baseline separation of the enantiomers. The separated enantiomers are collected, and the solvent is evaporated to yield the purified enantiomers. Enantiomeric purity is then confirmed using an analytical chiral HPLC method.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against a target kinase would be determined using a luminescence-based assay.

  • Principle: The assay measures the amount of ATP remaining in the solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).

  • Procedure: The kinase, substrate, and ATP are incubated with varying concentrations of the test compounds (racemic mixture and individual enantiomers). After the incubation period, a reagent is added to stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP present. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Functional Assay

The potency of the compounds in a cellular context would be assessed using a reporter gene assay in a relevant cell line.

  • Procedure: Cells engineered to express a reporter gene (e.g., luciferase) under the control of a promoter responsive to the target signaling pathway are seeded in 96-well plates. The cells are then treated with a dilution series of the test compounds. After an appropriate incubation time, the cells are lysed, and the reporter gene activity is measured. EC50 values are determined from the resulting dose-response curves.

Mandatory Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by the (R)-enantiomer of this compound, leading to an anti-proliferative effect in cancer cells.

G Receptor Receptor Kinase_X Target Kinase X Receptor->Kinase_X R_Enantiomer (R)-Enantiomer R_Enantiomer->Kinase_X Inhibition Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Apoptosis_Inhibitor Apoptosis Inhibitor Kinase_X->Apoptosis_Inhibitor Apoptosis Apoptosis Proliferation Proliferation Downstream_Effector->Proliferation Apoptosis_Inhibitor->Apoptosis

Caption: Hypothetical signaling pathway for the (R)-enantiomer.

Experimental Workflow

The diagram below outlines the general workflow for the comparative analysis of the enantiomers.

G Synthesis Synthesis of Racemic Mixture Separation Chiral HPLC Separation R_Enantiomer R_Enantiomer Separation->R_Enantiomer S_Enantiomer (S)-Enantiomer Separation->S_Enantiomer In_Vitro In Vitro Assays In_Vivo In Vivo Studies In_Vitro->In_Vivo Data_Analysis Comparative Data Analysis In_Vivo->Data_Analysis R_Enantiomer->In_Vitro S_Enantiomer->In_Vitro

Caption: General workflow for enantiomer comparative analysis.

Conclusion

This guide provides a hypothetical framework for the comparative analysis of this compound and its enantiomers. Although no experimental data currently exists for this specific compound, the principles of stereopharmacology underscore the critical importance of such an analysis in drug discovery and development. The significant hypothetical differences in biological activity and pharmacokinetic properties between the (R)- and (S)-enantiomers highlight why the development of a single enantiomer drug (a "chiral switch") is often pursued to improve therapeutic efficacy and safety. Should this compound be synthesized and tested in the future, a guide following this structure would be invaluable to the scientific community.

References

Independent Verification of 4-Methoxy-3,5-dimethylbenzimidamide's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the independent verification of the mechanism of action for 4-Methoxy-3,5-dimethylbenzimidamide. As of November 2025, there are no specific published studies, clinical trials, or detailed experimental data elucidating the biological activity of this particular compound. The absence of a known mechanism precludes a direct comparative analysis with alternative therapies.

Initial searches for "this compound" did not yield information on its use as a therapeutic agent. The compound name appears in chemical literature primarily as a potential synthetic intermediate or a related substance in the manufacturing of other molecules, rather than as an active pharmaceutical ingredient with a defined biological target.

While direct data on this compound is unavailable, a broader look at the chemical classes to which it belongs—benzimidazoles and benzamides—can provide a general context for potential, though unconfirmed, biological activities. It is crucial to note that the specific substitutions on the benzimidazole ring drastically alter the compound's properties and biological effects.

Potential Mechanisms of Action of Related Compound Classes:

Benzimidazole Derivatives: This class of compounds is known for a wide range of biological activities, and their mechanism of action can vary significantly based on their specific structure.

  • Antimicrobial Activity: Some benzimidazole derivatives function by inhibiting microbial growth. For instance, certain compounds interfere with the synthesis of microbial nucleic acids and proteins.

  • Anti-inflammatory Activity: Other derivatives exhibit anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).

  • Proton Pump Inhibition: A prominent example is the drug omeprazole, a substituted benzimidazole that irreversibly inhibits the H+/K+-ATPase (proton pump) in the stomach's parietal cells, reducing gastric acid secretion.

Benzamide Derivatives: This class also encompasses a variety of therapeutic agents with diverse mechanisms.

  • Enzyme Inhibition: Some benzamides are known to inhibit specific enzymes. For example, benzamide riboside acts as an inhibitor of IMP dehydrogenase, an enzyme involved in nucleotide synthesis.

  • Dopamine Receptor Antagonism: Certain substituted benzamides act as antagonists at dopamine D2 receptors and are used as antipsychotic and antiemetic drugs.

Lack of Experimental Data for this compound

Without any primary research describing the mechanism of action of this compound, it is impossible to fulfill the core requirements of this guide. There is no quantitative data to present in tables, no established experimental protocols to detail, and no signaling pathways to visualize.

Conclusion

The request for an independent verification and comparative guide for this compound cannot be fulfilled at this time due to the absence of published scientific data on its mechanism of action. The scientific community has not yet characterized the biological effects of this specific compound. Therefore, any discussion of its performance relative to other alternatives would be purely speculative and lack the required experimental support. Future research is needed to first identify and then validate the mechanism of action of this compound before any meaningful comparative analysis can be conducted. Researchers and drug development professionals are advised to consult primary research databases for any future studies that may emerge on this compound.

Assessing the Specificity of Substituted Benzimidazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 4-Methoxy-3,5-dimethylbenzimidamide, as named, is not readily identified in scientific literature. However, this nomenclature strongly suggests a structural relationship to a well-established class of pharmacological agents: the substituted benzimidazoles. The most prominent members of this class are the proton pump inhibitors (PPIs), with Omeprazole being a flagship molecule. This guide will therefore focus on the specificity of Omeprazole and its closely related analogues, which are derivatives of a methoxy-substituted benzimidazole core.

Omeprazole, chemically known as 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole, is a potent inhibitor of the gastric H+/K+ ATPase, the enzyme responsible for the final step of acid secretion in the stomach.[1][2][3][4] Its specificity is a critical aspect of its therapeutic efficacy and safety profile. This guide provides a comparative analysis of the specificity of Omeprazole and other PPIs, supported by experimental data, to aid researchers in their drug discovery and development endeavors.

On-Target and Off-Target Activity of Proton Pump Inhibitors

The primary measure of a drug's specificity is the comparison of its potency at its intended target versus its activity at other biological molecules. For proton pump inhibitors, the on-target activity is their inhibition of the H+/K+ ATPase. Potential off-target effects can arise from interactions with other enzymes, such as the cytochrome P450 (CYP) family, which are crucial for drug metabolism.

The following table summarizes the inhibitory potency (IC50 or Ki values) of Omeprazole and other commonly used PPIs against the gastric H+/K+ ATPase and various CYP enzymes. Lower values indicate higher potency.

CompoundH+/K+ ATPase IC50 (µM)CYP2C19 Ki (µM)CYP2C9 Ki (µM)CYP3A4 Ki (µM)CYP2D6 Ki (µM)
Omeprazole 2.4[1]2 - 6[5]>200[5]40[6]>200[5]
Esomeprazole Not explicitly found~8[5]>200[5]>200[5]>200[5]
Lansoprazole 6.3[2]0.4 - 1.5[5]>200[5]>200[5]>200[5]
Pantoprazole 6.8[1]14 - 69[5]6[5]22[5]>200[5]
Rabeprazole Not explicitly found17 - 21[5]>200[5]>200[5]>200[5]

Data Interpretation:

As the data indicates, all listed proton pump inhibitors are potent inhibitors of the H+/K+ ATPase, with IC50 values in the low micromolar range. In terms of off-target effects on the cytochrome P450 system, there are notable differences. Lansoprazole is the most potent inhibitor of CYP2C19, while Pantoprazole shows the most potent inhibition of CYP2C9 and CYP3A4 among the tested PPIs.[5] Omeprazole is a more potent inhibitor of CYP2C19 than CYP3A4.[6] All the listed PPIs are poor inhibitors of CYP2D6.[5]

It is also important to note that Omeprazole has been shown to bind to a wide range of proteins in a non-covalent manner, and this binding is not always dependent on the presence of cysteine residues, which is the mechanism for its covalent inhibition of the H+/K+ ATPase.[7][8] This suggests the potential for broader off-target effects that may not be captured by traditional enzyme inhibition assays.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental workflow for assessing PPI activity, the following diagrams are provided in DOT language.

G cluster_0 Parietal Cell Omeprazole (prodrug) Omeprazole (prodrug) Acidic Canaliculus Acidic Canaliculus Omeprazole (prodrug)->Acidic Canaliculus Accumulation Active Sulfenamide Active Sulfenamide Acidic Canaliculus->Active Sulfenamide Acid-catalyzed conversion H+/K+ ATPase H+/K+ ATPase Active Sulfenamide->H+/K+ ATPase Covalent binding to Cys residues H+ Secretion (Acid) H+ Secretion (Acid) H+/K+ ATPase->H+ Secretion (Acid) Inhibition K+ K+ K+->H+/K+ ATPase G cluster_0 Experimental Workflow Gastric Vesicle Preparation Gastric Vesicle Preparation Incubation with PPI Incubation with PPI Gastric Vesicle Preparation->Incubation with PPI ATP Addition ATP Addition Incubation with PPI->ATP Addition Phosphate Release Measurement Phosphate Release Measurement ATP Addition->Phosphate Release Measurement Data Analysis (IC50) Data Analysis (IC50) Phosphate Release Measurement->Data Analysis (IC50)

References

A Comparative Analysis of Substituted Benzamides and Benzimidazoles as Potent Biological Agents

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the therapeutic potential of benzamide and benzimidazole derivatives, supported by experimental data and detailed protocols.

Comparative Quantitative Data

The following tables summarize the biological activities of selected substituted benzamides and benzimidazoles, providing a quantitative basis for comparison.

Table 1: Comparative Antimicrobial Activity (MIC)
Compound/DerivativeTarget OrganismMIC (µM)Reference
N1 (Benzimidazole derivative)Bacillus subtilis1.27[1]
N1 (Benzimidazole derivative)Staphylococcus aureus2.54[1]
N1 (Benzimidazole derivative)Candida albicans1.27[1]
N8 (Benzimidazole derivative)Escherichia coli1.43[1]
N22 (Benzimidazole derivative)Klebsiella pneumoniae2.60[1]
Compound 5a (N-Benzamide derivative)Bacillus subtilis6.25 µg/mL[2]
Compound 5a (N-Benzamide derivative)Escherichia coli3.12 µg/mL[2]
TXH9179 (Benzamide FtsZ inhibitor)Multidrug-Resistant S. aureus0.25 µg/mL (mode)[3]
Table 2: Comparative Anti-inflammatory Activity
Compound/DerivativeAssayActivity MetricResultReference
Compound 9 (3,4-dimethyl substituted benzimidazole)Carrageenan-induced paw edema% Inhibition37.31%[4]
Compound 7 (aminobenzene sulfonamide substituted benzimidazole)Carrageenan-induced paw edema% Inhibition64%[4]
Compound 1b (8-hydroxy-substituted benzimidazole)Carrageenan-induced paw edema% Inhibition39%[4]
Indomethacin (Standard)Carrageenan-induced paw edema% Inhibition47.76%[4]
Compound 6 (Benzimidazole derivative)in vitro COX-2 InhibitionIC500.13 µM[5]
Compound 9 (Benzimidazole derivative)in vitro COX-2 InhibitionIC500.15 µM[5]
Table 3: Comparative Anticancer Activity (IC50)
Compound/DerivativeCell LineIC50 (µM)Reference
N9 (Benzimidazole derivative)HCT116 (Human Colorectal Carcinoma)5.85[1]
N18 (Benzimidazole derivative)HCT116 (Human Colorectal Carcinoma)4.53[1]
5-Fluorouracil (Standard)HCT116 (Human Colorectal Carcinoma)9.99[1]
Compound 8j (Benzyl benzamide)CETP Inhibition1.3[6][7]
MS-275 (Entinostat - Benzamide)Various Cancer Cell LinesComparable to test compounds[8][9]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Antimicrobial Susceptibility Testing: Tube Dilution Technique

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media to achieve a specified cell density.

  • Compound Dilution: A serial dilution of the test compound is prepared in a liquid growth medium in test tubes.

  • Inoculation: Each tube is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The inoculated tubes are incubated under optimal conditions for microbial growth (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Wistar albino rats are acclimatized to laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., Indomethacin) are administered orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.

  • Induction of Edema: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[4]

Anticancer Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine the cytotoxicity of a compound against cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HCT116) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA) to attach them to the bottom of the wells.

  • Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The absorbance is proportional to the number of living cells.

  • IC50 Determination: The concentration of the compound that causes a 50% reduction in cell growth (IC50) is calculated from the dose-response curve.[1]

Visualized Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams illustrate key processes and relationships.

G General Synthesis of N-Substituted Benzamides cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Benzoic_Acid Substituted Benzoic Acid Activation Activation of Carboxylic Acid (e.g., with Thionyl Chloride) Benzoic_Acid->Activation Step 1 Amine Substituted Amine Coupling Amide Bond Formation Amine->Coupling Step 2 Activation->Coupling Intermediate: Acyl Chloride Benzamide N-Substituted Benzamide Derivative Coupling->Benzamide

Caption: General Synthesis of N-Substituted Benzamides.

G Experimental Workflow: Carrageenan-Induced Paw Edema Assay Start Animal Acclimatization Grouping Divide Rats into Groups (Control, Standard, Test) Start->Grouping Dosing Administer Vehicle, Standard Drug, or Test Compound Grouping->Dosing Induction Inject Carrageenan into Paw Dosing->Induction 1h post-dose Measurement Measure Paw Volume at t=0, 1, 2, 3, 4h Induction->Measurement Analysis Calculate Paw Edema Volume and % Inhibition Measurement->Analysis End Results Interpretation Analysis->End

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

SAR_Logic Structure-Activity Relationship (SAR) Insights for Benzamides cluster_substituents Key Substituent Factors Core Benzamide/Benzimidazole Core Structure Substituents Nature and Position of Substituents Core->Substituents is modified by Activity Biological Activity (Antimicrobial, Anticancer, etc.) Substituents->Activity directly influences Electron Electron-donating vs. Electron-withdrawing groups Substituents->Electron Lipophilicity Lipophilicity (LogP) Substituents->Lipophilicity Sterics Steric Hindrance Substituents->Sterics Electron->Activity modulates target interaction Lipophilicity->Activity affects cell permeability Sterics->Activity impacts binding pocket fit

Caption: Key Factors in the SAR of Benzamide Derivatives.

References

Safety Operating Guide

Personal protective equipment for handling 4-Methoxy-3,5-dimethylbenzimidamide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of 4-Methoxy-3,5-dimethylbenzimidamide, designed for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling analogous chemical compounds, including aromatic amines and benzimidamide derivatives, to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound.[1][3][4][5]

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes or full-face protection against chemical splashes.[3][5]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended. Breakthrough times should be considered for prolonged handling.[3][6]
Body Protection Laboratory CoatA full-length lab coat should be worn to protect skin and clothing.[4]
Respiratory Protection Fume Hood or RespiratorAll handling of the solid or solutions should be conducted in a certified chemical fume hood.[7] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary.[1][3]
Foot Protection Closed-Toed ShoesShoes must completely cover the feet to protect against spills.[4][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if understood Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weighing Weighing Prepare Workspace->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontaminate Glassware Decontaminate Glassware Reaction->Decontaminate Glassware Dispose Waste Dispose Waste Decontaminate Glassware->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_disposal Disposal Solid Waste Solid Waste Contaminated PPE Contaminated PPE Solid Waste->Contaminated PPE Liquid Waste Liquid Waste Solvent Waste Solvent Waste Liquid Waste->Solvent Waste Sharps Sharps Contaminated Glassware Contaminated Glassware Sharps->Contaminated Glassware Labeled Waste Container Labeled Waste Container Contaminated PPE->Labeled Waste Container Solvent Waste->Labeled Waste Container Contaminated Glassware->Labeled Waste Container Licensed Disposal Vendor Licensed Disposal Vendor Labeled Waste Container->Licensed Disposal Vendor

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.